5,7-dihydroxyflavan chemical structure and properties
[1][2][3] Executive Summary 5,7-Dihydroxyflavan (CAS: 493-43-6) is a rare flavonoid scaffold belonging to the flavan subclass (2-phenylchroman).[1] Unlike the ubiquitous flavones (e.g., Chrysin) or flavanones (e.g., Pino...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
5,7-Dihydroxyflavan (CAS: 493-43-6) is a rare flavonoid scaffold belonging to the flavan subclass (2-phenylchroman).[1] Unlike the ubiquitous flavones (e.g., Chrysin) or flavanones (e.g., Pinocembrin), the flavan core lacks both the C2-C3 double bond and the C4 carbonyl group. This structural reduction renders the molecule significantly less polar and chemically distinct, removing the Michael acceptor reactivity typical of other flavonoids.
While less common in isolation than its oxidized counterparts, 5,7-dihydroxyflavan represents a critical biosynthetic intermediate and a bioactive constituent of Dragon’s Blood (resin from Dracaena spp.). Its pharmacological profile is defined by antimicrobial potency, antioxidant capacity, and emerging potential in osteogenic differentiation. This guide outlines the chemical architecture, synthetic pathways, and therapeutic potential of this scaffold for drug development professionals.
Part 1: Chemical Identity & Structural Architecture
Core Chemical Data
The molecule consists of a chroman backbone substituted with hydroxyl groups at positions 5 and 7 of the A-ring, with an unsubstituted phenyl B-ring.
Property
Data
IUPAC Name
2-phenyl-3,4-dihydro-2H-chromene-5,7-diol
Common Name
5,7-Dihydroxyflavan
CAS Registry Number
493-43-6
Molecular Formula
C₁₅H₁₄O₃
Molecular Weight
242.27 g/mol
Chirality
C2 center (Typically (2S) in natural biosynthetic pathways)
Melting Point
196–199°C (Synthetic)
Solubility
Soluble in MeOH, EtOH, DMSO, Acetone; Insoluble in Water
Appearance
Colorless to pale yellow needles/plates
Structural Differentiation
It is critical to distinguish 5,7-dihydroxyflavan from its oxidized analogs to avoid experimental error.
5,7-Dihydroxyflavan (Target): Saturated C2-C3, No C4 Carbonyl . (Lipophilic, stable).
The absence of the C4 carbonyl dramatically shifts the C3 protons in ^1H NMR compared to flavanones.
^1H NMR (DMSO-d₆): The C2 proton appears as a doublet of doublets (dd) around δ 4.9–5.0 ppm. The C3 protons appear as a multiplet upfield (δ 1.8–2.2 ppm), distinct from the downfield shift (~δ 2.7–3.0 ppm) seen in flavanones due to the anisotropic effect of the carbonyl.
^13C NMR: The C4 carbon appears as a methylene signal (~δ 20–30 ppm) rather than a carbonyl signal (~δ 190–195 ppm).
Part 2: Biosynthesis & Synthetic Pathways[3]
In nature, flavans are often formed via the reduction of flavanones or leucoanthocyanidins. In the laboratory, the most reliable route to 5,7-dihydroxyflavan is the reduction of Pinocembrin.
Synthetic Workflow (Graphviz Visualization)
Figure 1: Synthetic reduction pathway from Pinocembrin to 5,7-Dihydroxyflavan.
Laboratory Synthesis Protocol
Objective: Synthesis of 5,7-dihydroxyflavan via Clemmensen Reduction of Pinocembrin.
Reagents:
Pinocembrin (1.0 eq)
Amalgamated Zinc (Zn/Hg)
Concentrated Hydrochloric Acid (HCl)
Toluene/Water biphasic system
Step-by-Step Methodology:
Activation: Prepare amalgamated zinc by treating zinc wool (10 g) with HgCl₂ (1 g) in dilute HCl for 5 minutes. Decant and wash with water.
Reaction Assembly: In a round-bottom flask, suspend Pinocembrin (500 mg) in Toluene (20 mL). Add the amalgamated zinc.
Acid Addition: Add concentrated HCl (10 mL) and water (5 mL).
Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The product will be less polar (higher R_f) than Pinocembrin.
Work-up: Cool to room temperature. Separate the organic (Toluene) layer. Extract the aqueous layer twice with Ethyl Acetate.
Purification: Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 5,7-dihydroxyflavan as pale needles.
Part 3: Pharmacological Profile & Drug Development Utility[7]
Mechanism of Action
The 5,7-dihydroxyflavan scaffold serves as a "privileged structure" in medicinal chemistry, particularly for antimicrobial and osteogenic applications.
Antimicrobial Activity: Flavans from Dracaena (Dragon's Blood) exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi. The absence of the C4 carbonyl increases lipophilicity, potentially enhancing membrane penetration compared to flavanones.
Osteogenic Differentiation: Derivatives like 7,4'-dihydroxyflavan have been shown to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, suggesting a potential application in osteoporosis therapeutics.
Antioxidant Defense: The 5,7-dihydroxy substitution pattern (resorcinol moiety) on the A-ring provides significant radical scavenging capability, protecting cells from oxidative stress-induced apoptosis.
Signaling Pathway Interaction
Figure 2: Multi-target pharmacological mechanism of 5,7-dihydroxyflavan.
Part 4: Analytical Characterization & Quality Control
For researchers isolating or synthesizing this compound, the following parameters confirm identity.
Gradient: 0-5 min (20% B), 5-25 min (20% -> 80% B), 25-30 min (80% B).
Detection: UV at 280 nm (Absorption maximum for the A-ring). Note: Flavans lack the Band I (300-400 nm) absorption typical of flavones due to the lack of conjugation between rings.
Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Mode (ESI-) is preferred for phenolic compounds.
Parent Ion: [M-H]⁻ = m/z 241.
Fragmentation: Loss of the B-ring (RDA cleavage) is less prominent than in flavones; look for sequential loss of water or CO.
References
Chemical Identity: 2-Phenylchroman-5,7-diol (CAS 493-43-6).[1][2][3] LookChem. Available at: [Link]
Synthesis & Reactivity: Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. Chemical Reviews (2021). Available at: [Link]
Biological Context (Dragon's Blood): Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities. Molecules (2020).[4][5] Available at: [Link]
Microbial Transformation: Naturally Occurring Flavonoids and Isoflavonoids and Their Microbial Transformation. MDPI (2020). Available at: [Link]
2-Phenylchroman-5,7-diol vs pinocembrin structural differences
An In-depth Technical Guide to the Core Structural Differences Between 2-Phenylchroman-5,7-diol and Pinocembrin Executive Summary This technical guide provides a detailed comparative analysis of 2-Phenylchroman-5,7-diol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Core Structural Differences Between 2-Phenylchroman-5,7-diol and Pinocembrin
Executive Summary
This technical guide provides a detailed comparative analysis of 2-Phenylchroman-5,7-diol and pinocembrin, two closely related flavonoid structures. While both share a common 2-phenyl-5,7-dihydroxychroman scaffold, a critical distinction at the C4 position fundamentally alters their chemical classification, spectroscopic signatures, and potential biological activities. Pinocembrin is a flavanone possessing a C4-carbonyl group, whereas 2-Phenylchroman-5,7-diol is a flavan, lacking this ketone functionality. This document delineates these structural nuances, provides detailed protocols for their analytical differentiation using mass spectrometry, NMR, and IR spectroscopy, and explores the biosynthetic and synthetic pathways. This guide is intended for researchers, chemists, and drug development professionals who require a precise understanding of these molecules for identification, synthesis, or biological evaluation.
Introduction to the Flavonoid Scaffolds
Flavonoids are a diverse class of polyphenolic secondary metabolites found extensively in plants.[1] Their core structure consists of a C6-C3-C6 skeleton, which forms a chroman ring (A and C rings) with a phenyl substituent (B ring).[2] Variations in the oxidation state and substitution pattern of the C ring give rise to distinct subclasses, including flavones, flavonols, isoflavones, and flavanones.
Pinocembrin is a prominent member of the flavanone subclass, recognized for its presence in natural sources like propolis, honey, and various plants.[3][4][5] It exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][4] Its counterpart, 2-Phenylchroman-5,7-diol, represents the corresponding flavan structure, where the defining ketone of the flavanone class has been reduced. Understanding the precise structural difference is paramount for accurate identification and for correlating structure with function.
Core Molecular Structure Analysis
The fundamental difference between these two molecules lies at the C4 position of the chroman (C) ring.
Pinocembrin: The Flavanone
Pinocembrin is systematically named (2S)-5,7-dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one .[6] The suffix "-one" is critical, as it denotes the presence of a carbonyl (C=O) group at the C4 position. This feature defines it as a flavanone.[7]
Chiral center at C2, naturally occurring as the (S)-enantiomer.[6]
2-Phenylchroman-5,7-diol: The Flavan
In contrast, 2-Phenylchroman-5,7-diol lacks the C4-carbonyl group. The C4 position is a methylene (-CH₂) group. This classifies it as a flavan, a fully reduced form of the flavanone/flavone core.
The presence versus absence of the C4-ketone is the sole and defining difference. This seemingly minor change has significant implications for the molecule's geometry, electronic properties, and reactivity.
The structural disparity provides distinct and unambiguous signatures for analytical differentiation.
Mass Spectrometry (MS)
Mass spectrometry, particularly with tandem MS (MS/MS), is highly effective for differentiating flavonoid isomers and analogues.[11][12][13] The fragmentation patterns, often dominated by Retro-Diels-Alder (RDA) reactions in the C-ring, will differ significantly.
Pinocembrin: The C4-ketone directs C-ring fragmentation, leading to characteristic product ions. The fragmentation of the protonated or deprotonated molecule will yield ions resulting from cleavages adjacent to the carbonyl group.
2-Phenylchroman-5,7-diol: Lacking the ketone, its fragmentation will be more characteristic of a flavan, with cleavages likely initiated at the ether linkage or involving the loss of the B-ring, but the specific RDA pathways seen in flavanones will be absent or altered.
Protocol: Differentiation by ESI-MS/MS
Sample Preparation: Prepare 1 µg/mL solutions of each analyte in 50:50 methanol:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
Infusion: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
Full Scan (MS1): Acquire full scan spectra to identify the precursor ions.
Expected [M+H]⁺ for Pinocembrin: m/z 257.08
Expected [M+H]⁺ for 2-Phenylchroman-5,7-diol: m/z 243.10
Tandem MS (MS2): Select the precursor ion of interest and subject it to collision-induced dissociation (CID).
Data Analysis: Compare the fragmentation spectra. Look for diagnostic product ions that confirm the presence or absence of the C4-carbonyl group and its influence on C-ring cleavage. This approach is powerful for resolving isomeric flavonoids.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information. The chemical environment around the C3 and C4 positions is drastically different.
¹H NMR:
Pinocembrin: The C3 protons are adjacent to a carbonyl group, which deshields them, resulting in a characteristic ABX spin system typically found between δ 2.8 and 3.1 ppm. The C2 proton appears as a double-doublet further downfield (~δ 5.4 ppm).
2-Phenylchroman-5,7-diol: The C3 and C4 protons will form a more complex aliphatic spin system (-CH-CH₂-CH₂-). The C4 protons would be expected to appear as multiplets around δ 2.5-2.9 ppm, while the C3 protons would be shifted upfield compared to their position in pinocembrin.
¹³C NMR:
Pinocembrin: A distinct ketone carbon signal will be present in the downfield region, typically > δ 190 ppm.
2-Phenylchroman-5,7-diol: This ketone signal will be absent. Instead, a methylene carbon signal will appear in the aliphatic region (~δ 20-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying key functional groups.
Pinocembrin: The spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the conjugated ketone, typically in the range of 1630-1680 cm⁻¹.
2-Phenylchroman-5,7-diol: This characteristic C=O absorption band will be completely absent. The spectrum will show C-H stretching and bending vibrations in the aliphatic region.
Chemical Synthesis and Biosynthesis
Biosynthesis of Pinocembrin
Pinocembrin is synthesized in plants and microorganisms via the phenylpropanoid pathway.[4][15] The pathway begins with the amino acid L-phenylalanine.
Biological Activity of 2-Phenylchroman-5,7-diol Derivatives: A Technical Guide
Executive Summary: The Scaffold at a Glance The 2-phenylchroman-5,7-diol core represents the fundamental structural skeleton of the 5,7-dihydroxyflavan class. While often functionalized at the C4 position to form flavano...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold at a Glance
The 2-phenylchroman-5,7-diol core represents the fundamental structural skeleton of the 5,7-dihydroxyflavan class. While often functionalized at the C4 position to form flavanones (e.g., Pinocembrin ), the isolated diol scaffold itself possesses distinct physicochemical properties that make it a privileged structure in medicinal chemistry.
Unlike the ubiquitous flavonols (e.g., Quercetin), this scaffold lacks the C2=C3 double bond and the C3-hydroxyl group. This saturation confers a non-planar conformation and significantly enhanced lipophilicity (LogP ~2.5), facilitating Blood-Brain Barrier (BBB) permeability . Consequently, this class is currently under aggressive investigation for neuroprotective applications, alongside its established antimicrobial and anticancer profiles.
This guide dissects the structure-activity relationships (SAR), therapeutic mechanisms, and validation protocols for derivatives of this scaffold.
Chemical Architecture & SAR Analysis
The biological efficacy of 2-phenylchroman-5,7-diol derivatives is governed by the specific arrangement of the A-ring resorcinol moiety and the lipophilic B-ring.
Structural Determinants[1]
A-Ring (5,7-Diol): The 5-OH and 7-OH groups are critical for antioxidant capacity (radical scavenging) and metal chelation. However, they are also the primary sites for Phase II metabolism (glucuronidation/sulfation), limiting oral bioavailability.
C-Ring (Saturated Heterocycle): The chiral center at C2 (usually 2S) creates a "kinked" structure, distinct from the planar flavones. This stereochemistry is vital for receptor binding affinity (e.g., GABA_A receptors).
B-Ring (2-Phenyl): In the core scaffold, this ring is often unsubstituted.[1] Introduction of halogens (F, Cl) or methoxy groups here dramatically alters potency and metabolic stability.
Figure 1: SAR analysis of the 2-phenylchroman-5,7-diol scaffold highlighting functional regions and their biological implications.
Therapeutic Profiles & Mechanisms[2][3][4]
Neuroprotection (The BBB Advantage)
The most distinguishing feature of this scaffold (particularly Pinocembrin) is its ability to cross the BBB passively.
Mechanism: Modulation of the Nrf2/HO-1 pathway . The compound disrupts the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus.
Outcome: Upregulation of antioxidant enzymes (HO-1, NQO1, SOD) and mitigation of ischemic injury [1][2].
Target: Cerebral Ischemia, Alzheimer's Disease.
Antimicrobial Activity
Derivatives, especially those with halogen substitutions (Cl, Br) on the B-ring or A-ring, show significant potency against Gram-positive bacteria (S. aureus, B. subtilis).
Mechanism: Disruption of bacterial cell membrane integrity and inhibition of DNA/RNA synthesis.
Data Insight: Halogenated flavanones often exhibit lower MIC values (2-8 µg/mL) compared to the parent compound (>50 µg/mL) [3].
Anticancer Potential[3][4][5][6][7][8][9]
Mechanism:
Apoptosis: Induction via the mitochondrial pathway (Bax/Bcl-2 ratio alteration).
Metastasis Inhibition: Downregulation of MMP-2 and MMP-9.
Signaling: Inhibition of the PI3K/Akt/mTOR pathway [4].
Experimental Workflows (Protocols)
Synthesis of 5,7-Dihydroxyflavanone Derivatives
Rationale: Extraction from natural sources (e.g., Propolis, Dracaena) is low-yield. Total synthesis allows for B-ring functionalization.
Pre-treatment: Seed cells in 96-well plates. Treat with derivative (0.1 - 10 µM) for 2h.
Insult: Add H₂O₂ (typically 200-400 µM) or Glutamate to induce oxidative stress. Incubate for 24h.
Readout: MTT Assay.
Add MTT solution (0.5 mg/mL). Incubate 4h.
Dissolve formazan in DMSO.
Measure Absorbance at 570 nm.
Validation: Co-treat with ZnPP (HO-1 inhibitor). If protection is lost, the mechanism is HO-1 dependent.
Visualization: Neuroprotective Signaling Pathway
Figure 2: Proposed Mechanism of Action (MOA) for neuroprotection via the Nrf2/HO-1 signaling cascade.
Comparative Data: Potency Benchmarks
The following table summarizes literature values for key derivatives against standard targets.
Compound Class
Derivative Type
Target/Assay
Activity (IC50 / MIC)
Reference
Pinocembrin
Parent (5,7-OH)
HepG2 (Liver Cancer)
IC50: ~95 µM
[3]
Halogenated
6,8-Dichloro
S. aureus (Gram+)
MIC: 4-8 µg/mL
[3]
Prenylated
8-Prenyl
PTP1B (Diabetes)
IC50: ~5-10 µM
[5]
Flavan
7-O-Glucoside
PfDHFR-TS (Malaria)
In silico Lead
[6]
Note: Halogenation significantly improves antimicrobial potency but may increase cytotoxicity.
Future Directions & Challenges
Bioavailability: The rapid metabolism of the 5,7-diol system (glucuronidation) remains the primary hurdle. Prodrug strategies (e.g., esterification of phenol groups) or nano-encapsulation are critical areas for development.
Selectivity: While potent, the scaffold is "promiscuous," binding to multiple kinase targets. Derivatization at the B-ring (C4') is the most promising route to improve target selectivity.
References
Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. BioMed Research International. Link
Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase. Molecules. Link
Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link
Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. World Journal of Gastroenterology. Link
Synthesis and antidiabetic activity of 5,7-dihydroxyflavonoids and analogs. Chemistry & Biodiversity. Link
Pharmacological Activities of Bioactive Compounds Isolated from Acacia pennata. ETFLIN. Link
Technical Guide: In Vitro Antioxidant Mechanisms of 5,7-Dihydroxyflavans
This guide serves as a technical deep-dive into the antioxidant mechanisms of the 5,7-dihydroxyflavan scaffold , a structural core shared by bioactive molecules such as Pinocembrin (5,7-dihydroxyflavanone) and Chrysin (5...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical deep-dive into the antioxidant mechanisms of the 5,7-dihydroxyflavan scaffold , a structural core shared by bioactive molecules such as Pinocembrin (5,7-dihydroxyflavanone) and Chrysin (5,7-dihydroxyflavone).[1] Unlike catechol-bearing flavonoids (e.g., Quercetin), which act primarily as direct radical sponges, 5,7-dihydroxyflavans function largely through indirect signal modulation (Nrf2/ARE pathway).[1]
Executive Summary & Chemical Basis
The 5,7-dihydroxyflavan scaffold is characterized by a resorcinol moiety on the A-ring and an unsubstituted or substituted B-ring. In drug development, this scaffold is unique because it lacks the ortho-dihydroxy (catechol) structure typically required for high-potency direct radical scavenging (SET/HAT mechanisms).[1]
Instead, its therapeutic value lies in hormetic modulation . These compounds often act as mild electrophiles or pro-oxidants that trigger the cellular Phase II antioxidant response .
Structure-Activity Relationship (SAR)
A-Ring (5,7-OH): The meta-hydroxyl arrangement allows for weak proton donation but is less efficient at delocalizing unpaired electrons than the ortho-catechol arrangement.[1]
C-Ring (Saturation):
Flavanone (Pinocembrin): The saturated C2-C3 bond breaks conjugation between the A and B rings, further reducing direct scavenging potential (DPPH/ABTS IC50 values are typically high/weak).
Flavone (Chrysin): The C2=C3 double bond restores conjugation, slightly improving electron transfer but not compensating for the lack of B-ring hydroxyls.
Mechanism of Action: The primary in vitro efficacy is observed not in cell-free tubes, but in live cell models via the Keap1-Nrf2-ARE axis .[1]
Core Mechanism: The Nrf2/ARE Signaling Axis[2][3][4][5]
The dominant mechanism for 5,7-dihydroxyflavans is the activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2).
Mechanistic Pathway
Keap1 Modification: Under basal conditions, Nrf2 is sequestered by Keap1 and targeted for ubiquitination. 5,7-dihydroxyflavans (or their metabolic electrophiles) modify specific cysteine residues (e.g., Cys151) on Keap1.
Nuclear Translocation: This modification induces a conformational change in Keap1, preventing Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus.[2]
ARE Binding: Nrf2 heterodimerizes with sMaf proteins and binds to the Antioxidant Response Element (ARE).[3]
Gene Expression: Transcription of Heme Oxygenase-1 (HO-1) , NAD(P)H:quinone oxidoreductase 1 (NQO1) , and GCLC (Glutamate-Cysteine Ligase) occurs, boosting the cell's endogenous glutathione (GSH) pool.
Pathway Visualization (DOT)
Caption: Activation of the Nrf2/ARE antioxidant pathway by 5,7-dihydroxyflavans via Keap1 modification.
Experimental Protocols & Validation
To validate this specific mechanism, researchers must move beyond simple colorimetric assays (DPPH) which yield false negatives for this class of compounds.
Protocol A: Cellular Antioxidant Activity (CAA) using DCFH-DA
Purpose: To measure the compound's ability to prevent intracellular ROS formation, which accounts for cell uptake and metabolic activation.
Cell Seeding: Seed HepG2 or SH-SY5Y cells (common models for flavonoid metabolism) at
cells/well in a 96-well black plate. Incubate for 24h.
Pre-treatment: Treat cells with 5,7-dihydroxyflavan (1–50 µM) for 12–24 hours .
Note: Unlike direct scavengers (treated for 1h), this long incubation allows for Nrf2-mediated protein synthesis.
Probe Loading: Wash cells with PBS. Add 25 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium.[1] Incubate for 45 min at 37°C.
Decoding the 2-Phenylchroman-5,7-diol Scaffold: Advanced Pharmacophore Modeling and Workflow Architecture
Executive Summary The 2-phenylchroman-5,7-diol framework is the foundational chemical scaffold of the flavonoid family, encompassing highly bioactive classes such as flavanones, flavan-3-ols, and their derivatives[1]. In...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-phenylchroman-5,7-diol framework is the foundational chemical scaffold of the flavonoid family, encompassing highly bioactive classes such as flavanones, flavan-3-ols, and their derivatives[1]. In modern computer-aided drug design (CADD), understanding the 3D spatial arrangement of this scaffold is critical for predicting polypharmacology and off-target effects. This technical guide provides a comprehensive, self-validating framework for the pharmacophore modeling of 2-phenylchroman-5,7-diol ligands, detailing the mechanistic causality behind conformational sampling, feature extraction, and target-specific modulation.
Structural Deconstruction & Mechanistic Rationale
To accurately model a pharmacophore, we must first deconstruct the causality of the ligand's physicochemical behavior. The 2-phenylchroman-5,7-diol scaffold consists of three primary domains, each contributing distinct interaction vectors:
The A-Ring (5,7-diol moiety): This resorcinol-like structure is highly electron-dense. The hydroxyl groups at C5 and C7 act as critical, degenerate Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA)[1]. Because phenolic hydroxyls can simultaneously donate and accept hydrogen bonds, pharmacophore features mapped here must account for dual-vector interactions.
The C-Ring (Tetrahydropyran core): Unlike the fully oxidized, planar chromen-4-one core of flavones, the saturated C-ring of a chroman introduces sp3 hybridization. This is the mechanistic crux of the scaffold's flexibility: it forces the molecule out of planarity, allowing the B-ring to adopt either pseudo-equatorial or pseudo-axial trajectories.
The B-Ring (2-phenyl substitution): Positioned at the C2 stereocenter, this aromatic ring is the primary driver of hydrophobic (HYD) and
The Causality of Modeling Choices: Because the C-ring is non-planar and flexible, rigid molecular docking or single-conformer pharmacophore generation is scientifically invalid for this scaffold. Dynamic conformational sampling is an absolute requirement to capture the true bioactive vector of the 2-phenyl group before feature extraction.
Self-Validating Pharmacophore Modeling Protocol
A robust computational protocol must be a self-validating system. The following step-by-step methodology ensures that the generated pharmacophore model is both statistically rigorous and biologically relevant.
Step 1: Ligand Dataset Curation & Standardization
Action: Assemble a dataset of experimentally validated 2-phenylchroman-5,7-diol derivatives (e.g., catechins, pinocembrin, epicatechin). Standardize the molecules by enumerating stereocenters at C2 (and C3, if applicable) and assigning protonation states at physiological pH (7.4).
Causality: Phenolic hydroxyls have pKa values that can shift based on local environments. Standardizing protonation ensures that HBA/HBD features are not artificially skewed by incorrect ionization states.
Step 2: Conformational Space Sampling
Action: Utilize conformer generation algorithms (e.g., iCon or OMEGA) to generate up to 200 conformers per ligand. Set a strict energy window of 20.0 kcal/mol above the global minimum[2].
Causality: An unbounded energy window will generate biologically inaccessible transition states. Capping the strain energy at 20 kcal/mol ensures that the B-ring's spatial trajectory remains within a thermodynamically plausible state for target binding[2].
Step 3: Feature Extraction and Alignment
Action: Extract merged pharmacophoric features using software like LigandScout. Define the core scaffold requirements: multiple HBDs/HBAs on the A-ring, and at least one Aromatic Ring (AR) feature on the B-ring[3].
Step 4: Decoy-Driven Model Validation
Action: Challenge the generated model using the Database of Useful Decoys: Enhanced (DUD-E). Inject a bait set of decoys that match the molecular weight and logP of the active flavonoids but differ topologically[4]. Calculate the Receiver Operating Characteristic (ROC) curve.
Causality: A model is only as reliable as its ability to reject false positives. If the model cannot distinguish between a generic polyphenol and the specific 3D geometry of the 2-phenylchroman-5,7-diol scaffold, it is overfitted. High specificity (>95%) confirms the spatial vectors are accurately mapped[5].
Fig 1. Self-validating pharmacophore modeling workflow for the 2-phenylchroman-5,7-diol scaffold.
Quantitative Feature Mapping
The versatility of the 2-phenylchroman-5,7-diol scaffold allows it to modulate diverse biological targets. Table 1 summarizes the quantitative pharmacophore features and binding metrics required for specific target engagement.
Table 1: Pharmacophoric Feature Mapping Across Key Biological Targets
Case Study A: Estrogen Receptor Alpha (ERα) Antagonism
The 5,7-diol moiety of the A-ring acts as a highly effective bioisostere for the A-ring of endogenous 17β-estradiol. Structure-based 3D pharmacophore modeling utilizing ERα crystal structures (e.g., PDB ID: 3ERT) reveals that the C5 and C7 hydroxyls form critical, deep-pocket hydrogen bonds with Glu353 and Arg394 [4]. The 2-phenyl B-ring projects into the hydrophobic cavity, stabilizing the antagonistic conformation of the receptor and preventing co-activator recruitment[4].
Case Study B: Disruption of Wnt/β-catenin Signaling
Flavonoids containing the 2-phenylchroman core act as potent competitive inhibitors of the Wnt signaling pathway[3]. Rather than targeting a traditional enzymatic active site, these ligands disrupt the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (TCF4)[3]. The merged pharmacophore model for this interaction is highly specific, requiring a strict spatial arrangement of 4 HBDs and 4 HBAs to successfully outcompete TCF4 for the binding interface on β-catenin[3].
Fig 2. Mechanistic modulation of the Wnt/β-catenin signaling pathway by 2-phenylchroman-5,7-diol.
References
Molecular docking studies of flavonoids for their inhibition pattern against β-catenin and pharmacophore model generation from experimentally known flavonoids to fabricate more potent inhibitors for Wnt signaling pathway
Source: PubMed Central (PMC)
URL:[Link]
Pharmacophore Modeling and Molecular Docking of Flavonoid Derivatives in Abelmoschus manihot Against Human Estrogen Receptor Alpha of Breast Cancer
Source: ETFLIN Sciences of Pharmacy
URL:[Link]
Pharmacophore modeling and QSAR analysis of anti-HBV flavonols
Source: PLOS One
URL:[Link]
Ligand-based pharmacophore modeling, virtual screening, and 2D quantitative structure-activity relationship performance on anti-Hepatitis B virus flavonols
Source: Preprints.org
URL:[Link]
Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling
Source: PubMed Central (PMC)
URL:[Link]
Application Note: Targeted Deoxygenation of Pinocembrin to 2-Phenylchroman-5,7-diol (5,7-Dihydroxyflavan)
Executive Summary & Scientific Rationale This application note details the protocol for the complete reduction of Pinocembrin (5,7-dihydroxyflavanone) to 2-phenylchroman-5,7-diol (chemically known as 5,7-dihydroxyflavan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This application note details the protocol for the complete reduction of Pinocembrin (5,7-dihydroxyflavanone) to 2-phenylchroman-5,7-diol (chemically known as 5,7-dihydroxyflavan ).
Nomenclature Clarification: The target molecule, "2-phenylchroman-5,7-diol," implies the retention of the hydroxyl groups at positions 5 and 7, while the carbonyl group at position 4 is fully reduced to a methylene unit (
). This distinguishes it from the intermediate flavan-4-ol (which would be a triol).
The Synthetic Challenge
Reducing the C4 carbonyl in flavonoids without affecting the aromatic rings or causing ring-opening (reductive cleavage of the C-O bond) is chemically sensitive.
Clemmensen Reduction (Zn/Hg, HCl): Historically used but often leads to ring opening (formation of 1,3-diarylpropanes) and polymerization due to harsh acidic conditions.
Catalytic Hydrogenation (Pd/C, H₂): Often stops at the alcohol or leads to hydrogenolysis of the benzylic C-O bond, opening the C-ring.
Ionic Hydrogenation (Recommended): The use of a silane hydride donor (Triethylsilane) activated by a Brønsted or Lewis acid (TFA or
) is the "Gold Standard" for this transformation. It proceeds via a carbocation intermediate, selectively deoxygenating the benzylic ketone to a methylene group with high chemoselectivity.
Reaction Mechanism & Strategy
The chosen protocol utilizes Ionic Hydrogenation .[1][2][3] This method avoids heavy metals and high-pressure equipment, making it ideal for bench-scale and pilot-scale synthesis.
Mechanism of Action[2][4][5]
Protonation: The carbonyl oxygen at C4 is protonated by Trifluoroacetic Acid (TFA), increasing its electrophilicity.
Hydride Transfer (Step 1): Triethylsilane (
) transfers a hydride to the C4 position, forming a silyl ether or alcohol intermediate.
Elimination: The intermediate loses a silanol/water species to generate a resonance-stabilized benzylic carbocation.
Hydride Transfer (Step 2): A second equivalent of hydride reduces the carbocation to the methylene group.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway of Ionic Hydrogenation converting Pinocembrin to 5,7-Dihydroxyflavan.
Experimental Protocol (Primary Method)
Method A: Ionic Hydrogenation (Silane/Acid)
Best for: High yield, preservation of the C-ring, and mild conditions.
Reagents & Materials
Substrate: Pinocembrin (>98% purity).
Reductant: Triethylsilane (
, TES) - 3.0 to 5.0 equivalents.
Solvent/Catalyst: Trifluoroacetic Acid (TFA) or Dichloromethane (DCM) + TFA mixture.
Quench: Saturated Sodium Bicarbonate (
).
Step-by-Step Procedure
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Pinocembrin (1.0 mmol, 256 mg) in anhydrous DCM (5 mL).
Note: If solubility is poor, a small amount of THF can be used, but pure TFA is often used as both solvent and catalyst for difficult substrates.
Silane Addition: Add Triethylsilane (3.0 mmol, 480 µL) via syringe. Stir for 5 minutes at room temperature.
Acid Activation: Cool the mixture to 0°C in an ice bath. Dropwise add TFA (2 mL).
Caution: Exothermic reaction.[2] Evolution of gas may occur.[2]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting material (Pinocembrin) is more polar (lower
) than the product (Flavan) due to the loss of the carbonyl.
Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold saturated
solution. Stir vigorously until neutralization (pH 7).
Extraction: Extract with Ethyl Acetate (
mL). Combine organic layers.
Washing & Drying: Wash organics with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: 0%
Application Note: High-Resolution HPLC-DAD Separation of 5,7-Dihydroxyflavan
This Application Note is designed for researchers and analytical scientists requiring a robust, high-resolution HPLC-DAD method for 5,7-dihydroxyflavan . While often confused with its oxidized analogs (Pinocembrin or Chr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and analytical scientists requiring a robust, high-resolution HPLC-DAD method for 5,7-dihydroxyflavan .
While often confused with its oxidized analogs (Pinocembrin or Chrysin), 5,7-dihydroxyflavan is a distinct, highly lipophilic flavonoid backbone lacking the C4-carbonyl and C2-C3 double bond. This structural nuance significantly impacts its retention behavior and UV absorption profile, rendering standard "generic flavonoid" methods suboptimal.
Part 1: Method Development Strategy (The "Why")
To achieve reproducible separation, we must understand the physicochemical interaction between the analyte and the stationary phase.
Chromatographic Mechanism
5,7-dihydroxyflavan is a flavan (2-phenylchroman) derivative. Unlike flavones (which are planar) or flavonols (which are glycosylated), this molecule is:
Non-planar: The C-ring is saturated, creating a "kinked" structure.
Highly Lipophilic: It lacks the polar C4=O carbonyl and glycosidic moieties.
Weakly Acidic: The phenolic hydroxyls at C5 and C7 have pKa values > 9.0.
Implication: A standard C18 column is ideal, but the molecule will exhibit strong retention . A high-strength organic modifier (Acetonitrile) is preferred over Methanol to sharpen the peaks and reduce run time.
Optical Detection Logic
Unlike flavones (Band I ~300-350 nm), 5,7-dihydroxyflavan lacks the conjugation between the A and B rings.
Primary Absorption: Dominated by the A-ring (resorcinol moiety).
To prevent peak tailing caused by the interaction of phenolic protons with residual silanols on the silica backbone, the mobile phase must be acidified.
Modifier:0.1% Formic Acid . This maintains a pH ~2.7, ensuring the phenols remain protonated (neutral) and suppressing silanol ionization.
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
Modifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%, HPLC grade). Note: Use Formic acid if MS coupling is anticipated; Phosphoric acid provides slightly better peak shape for UV-only work.
Sample Preparation
The high lipophilicity of 5,7-dihydroxyflavan requires organic solvent dissolution to prevent precipitation.
Stock Solution: Dissolve 1 mg standard in 1 mL 100% Methanol .
Working Solution: Dilute to 50 µg/mL using the initial mobile phase (e.g., 50:50 Water/ACN).
Filtration: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb lipophilic flavonoids).
Instrument Conditions
Parameter
Setting
Rationale
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex)
"End-capping" reduces silanol interactions with phenolic -OH groups.
Dimensions
250 mm x 4.6 mm, 5 µm
Standard analytical scale for high resolution.
Temperature
30°C
Improves mass transfer and retention time reproducibility.
280 nm targets the specific A-ring absorption maximum.
Gradient Elution Program
Because 5,7-dihydroxyflavan is hydrophobic, an isocratic run at low organic % will result in excessively long retention. A gradient is required.[1][2][3][4][5]
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile (100%)
Time (min)
% Mobile Phase B
Step Type
Description
0.00
30%
Initial
Load sample at moderate hydrophobicity.
15.00
90%
Linear Ramp
Elute the lipophilic 5,7-dihydroxyflavan.
20.00
90%
Isocratic Hold
Wash column of highly non-polar impurities.
21.00
30%
Linear Drop
Return to initial conditions.
26.00
30%
Re-equilibration
CRITICAL: Stabilize column pressure before next run.
Part 3: Visualization of Workflow & Logic
Diagram 1: Analytical Workflow
This flow illustrates the critical decision points in the sample processing and data acquisition.
Figure 1: Step-by-step analytical workflow from sample matrix to quantified data.
Diagram 2: Separation Mechanism
Understanding why the separation occurs ensures easier troubleshooting.
Figure 2: Mechanistic interaction between the lipophilic flavan and the C18 stationary phase.
Part 4: System Suitability & Validation
To ensure the method is trustworthy (Self-Validating), run the following "System Suitability Test" (SST) before every sample batch.
SST Parameter
Acceptance Criteria
Troubleshooting Failure
Retention Time (RT)
± 2.0% of Standard
Check flow rate, leaks, or mobile phase composition.
Theoretical Plates (N)
> 2000
Column aging or poor connection (dead volume).
Tailing Factor (T)
0.8 < T < 1.2
T > 1.2: Silanol activity. Add more acid or replace column.T < 0.8: Fronting. Sample solvent too strong (inject in MP).
Resolution (Rs)
> 1.5 (vs impurities)
Gradient slope too steep. Decrease %B ramp rate.
Troubleshooting Specific to 5,7-Dihydroxyflavan
Issue: Peak splitting.
Cause: Sample dissolved in 100% DMSO or THF while mobile phase is high-water.
Fix: Dilute sample 1:1 with Water/ACN before injection.
Issue: Low Sensitivity at 254 nm.
Cause: 5,7-dihydroxyflavan has low absorbance at 254 nm compared to Flavones.
Fix: Switch to 280 nm (Band II) for maximum sensitivity.
References
de Rijke, E., et al. (2006). Analytical separation and detection methods for flavonoids. Journal of Chromatography A. Link
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science. Link
Abad-García, B., et al. (2009). A general analytical strategy for the characterization of phenolic compounds in fruit juices by high-performance liquid chromatography with diode array detection. Journal of Chromatography A. Link
Agilent Technologies. (2020). Analysis of Flavonoids in Ginkgo Biloba by HPLC. Application Note. Link
Application Note: 1H NMR Characterization of 2-Phenylchroman-5,7-diol
Introduction & Structural Context 2-phenylchroman-5,7-diol (also known as 5,7-dihydroxyflavan ) is a flavonoid derivative characterized by a fully reduced C-ring (saturated C2-C3-C4). Unlike its oxidized counterparts—suc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Structural Context
2-phenylchroman-5,7-diol (also known as 5,7-dihydroxyflavan ) is a flavonoid derivative characterized by a fully reduced C-ring (saturated C2-C3-C4). Unlike its oxidized counterparts—such as Pinocembrin (5,7-dihydroxyflavanone) or Chrysin (5,7-dihydroxyflavone)—this molecule lacks a carbonyl group at the C4 position and a hydroxyl group at C3.
This structural distinction is critical in drug development and biosynthesis research, where 5,7-dihydroxyflavan often appears as a metabolic reduction product or a synthetic intermediate. Misidentification as Pinocembrin is a common pitfall due to the identical A-ring and B-ring substitution patterns.
Scope of this Protocol:
This guide provides a definitive methodology for the 1H NMR characterization of 2-phenylchroman-5,7-diol, focusing on the diagnostic spin systems of the saturated heterocyclic C-ring to unambiguously distinguish it from flavanones and flavan-3-ols.
Experimental Protocol
Sample Preparation
Proper sample preparation is essential to resolve the meta-coupled protons on the A-ring and the complex multiplets of the C-ring.
Solvent Selection:
DMSO-d6 (Recommended): Excellent solubility for poly-hydroxylated flavonoids. It disrupts intermolecular hydrogen bonding, sharpening the phenolic -OH signals (often visible > 9.0 ppm).
Methanol-d4 (MeOD): Good alternative if -OH signal observation is not required (exchange occurs). Note that chemical shifts will vary slightly compared to DMSO.
Concentration: 5–10 mg in 600 µL solvent.
Handling: Use high-quality 5mm NMR tubes. Filter the solution through a cotton plug or PTFE filter if any turbidity is observed.
Acquisition Parameters
To resolve the complex coupling of the C-ring methylene protons, standard parameters must be optimized.
Parameter
Setting
Rationale
Pulse Sequence
zg30 or zg90
Standard 1D proton.
Spectral Width
12–14 ppm
To capture downfield phenolic -OH (if in DMSO).
Relaxation Delay (D1)
2.0 – 5.0 s
Ensure full relaxation of aromatic protons for accurate integration.
Scans (NS)
32 – 64
Sufficient S/N for minor impurities or 13C satellites.
Temperature
298 K (25°C)
Standardize to minimize conformational exchange broadening.
Spectral Analysis: The Core Logic
The characterization relies on three distinct spin systems.[1] The C-Ring provides the definitive proof of the flavan skeleton (reduction of C4).
The C-Ring (Diagnostic Region)
Spin System: A-M-X-Y-Z (approximate).
Unlike flavanones (which have an AMX system for H2/H3a/H3b), the flavan possesses protons at C2, C3, and C4 .
H-2 (Benzylic Ether): Appears as a doublet of doublets (dd) or broad multiplet around 5.00 ppm . It couples to the two H-3 protons.
H-4 (Benzylic Methylene): Appears as a multiplet (often two distinct signals if diastereotopic) in the 2.60 – 2.90 ppm range.
Critical Check: The presence of signals here confirms the absence of a C4 ketone.
H-3 (Methylene): Appears as complex multiplets in the 1.90 – 2.20 ppm range. These protons couple to both H-2 and H-4, creating a higher-order splitting pattern.
The A-Ring (Resorcinol Type)
Spin System: AX (Meta-coupled).
The 5,7-dihydroxy substitution creates a symmetric electronic environment, but the chiral center at C2 renders the protons diastereotopic.
Note: In DMSO-d6, the 5-OH proton is often chelated (intramolecular H-bond to ring oxygen) and appears very downfield (>12 ppm), while the 7-OH is variable (9–10 ppm).
The B-Ring (Monosubstituted Phenyl)
Spin System: AA'BB'C (freely rotating).
H-2', H-6' (Ortho): Multiplet/Doublet around 7.30 – 7.50 ppm .
The following diagram illustrates the logical flow for distinguishing 2-phenylchroman-5,7-diol from its oxidized analogs using 1H NMR.
Caption: Decision tree for distinguishing 5,7-dihydroxyflavan from pinocembrin (flavanone) and catechins.
Advanced Verification (2D NMR)
If 1D analysis is ambiguous due to overlap, use 2D experiments to confirm the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence):
Goal: Confirm C4 is a methylene carbon.
Expected: The protons at 2.6–2.9 ppm should correlate to a carbon at
28–30 ppm . (In Flavanones, C4 is a quaternary carbonyl 190 ppm and shows no HSQC cross-peak).
COSY (Correlation Spectroscopy):
Goal: Map the spin system.
Chain: H2 (5.0 ppm)
H3 (2.0 ppm) H4 (2.7 ppm).
This continuous connectivity is absent in flavanones (where H2 couples only to H3, and H3 stops at the C4 ketone).
References
Wagner, H., Chari, V. M., & Sonnenbichler, J. (1976). 13C-NMR-Spektren von Flavonoiden. Tetrahedron Letters, 17(21), 1799–1802.
Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier Science. (Authoritative text on flavonoid shift assignments).
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Classic reference for UV and NMR of flavonoids).
PubChem Compound Summary. (2024). 5,7-Dihydroxyflavanone (Pinocembrin).[3][4][5] National Library of Medicine. Available at: [Link] (Used for comparative exclusion data).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Crystallization Protocols for 5,7-Dihydroxyflavan (Pinocembrin) Purification
Part 1: Introduction & Strategic Overview
Subject: 5,7-Dihydroxyflavanone (Pinocembrin)
CAS: 480-39-7
Target Purity: >99.5% (API Grade)
Context:
5,7-Dihydroxyflavan (specifically the flavanone Pinocembrin) is a high-value bioactive flavonoid found in Propolis, Boesenbergia rotunda, and Eucalyptus species.[1] It is currently under rigorous investigation for neuroprotective (stroke recovery), anti-inflammatory, and antimicrobial applications.
The Purification Challenge:
While extraction yields a crude mixture rich in flavonoids, Pinocembrin is structurally similar to impurities like Pinostrobin (5-hydroxy-7-methoxyflavanone), Chrysin (5,7-dihydroxyflavone), and Galangin .[1] Separation relies on subtle differences in solubility and crystal lattice energy.[1] Standard flash chromatography is often insufficient for >99% purity required for clinical trials; thus, fractional crystallization is the critical "polishing" step.
Nomenclature Note:
While "5,7-dihydroxyflavan" technically refers to the rare flavan backbone (saturated, no ketone), in pharmaceutical literature, this term is frequently used interchangeably with Pinocembrin (the flavanone).[1] This guide focuses on Pinocembrin due to its dominance in drug development, but the solubility principles apply equally to the flavan analog.
Part 2: Solubility Profile & Solvent Selection
The success of crystallization hinges on the "Solubility Differential"—the gap between the solubility of the target and impurities at high vs. low temperatures.
Solvent System
Solubility (Hot)
Solubility (Cold)
Selectivity
Application
Methanol (MeOH)
High
Moderate
High
Standard Protocol. Excellent for removing polar glycosides and waxes.[1]
Ethanol (EtOH) / Water
High
Low
Moderate
Green Chemistry. Best for large-scale batches where toxicity is a concern.[1]
DCM / Hexane
High
Very Low
Very High
High Purity. Best for removing structural analogs (Pinostrobin) and final polishing.
Acetone
Very High
High
Low
Not recommended for crystallization alone; yields are poor due to high cold solubility.[1]
The following diagram outlines the decision matrix for selecting the correct purification pathway based on the starting material's purity.
Caption: Decision matrix for Pinocembrin purification. Note the recycling loop for Method B if target purity is not met.
Part 4: Detailed Experimental Protocols
Protocol A: The "Green" Method (Ethanol/Water Anti-Solvent)
Best for: Large-scale purification from natural extracts (Propolis/Biomass).[1]
Mechanism: Pinocembrin is highly soluble in ethanol but insoluble in water.[1] Gradual addition of water decreases the solvent power, forcing the hydrophobic flavonoid to crystallize while polar impurities (glycosides, sugars) remain in the aqueous phase.
Step-by-Step:
Dissolution: Dissolve 10 g of crude Pinocembrin (purity ~85%) in 50 mL of warm Ethanol (95%) at 50°C. Stir until clear.
Note: If the solution remains cloudy, filter hot through a 0.45 µm PTFE membrane to remove insoluble waxes.
Nucleation: Slowly add warm Deionized Water (40°C) dropwise with vigorous stirring. Stop when the solution turns slightly turbid (cloud point).
Ratio Target: Typically 1:0.5 (EtOH:Water) at this stage.
Crystal Growth: Add a seed crystal (if available) of pure Pinocembrin. Allow the mixture to cool slowly to room temperature (25°C) over 2 hours.
Anti-Solvent Drive: Once at room temperature, add an additional 50 mL of Water slowly over 30 minutes.
Maturation: Cool the slurry to 4°C in a fridge for 12 hours. This maximizes yield.[1]
Harvest: Filter under vacuum using a Buchner funnel. Wash the cake with cold 30% EtOH/Water .
Best for: Final polishing to API grade (>99.5%) and removal of structural analogs.[1]
Mechanism: Dichloromethane (DCM) is an excellent solvent for aglycones. Hexane acts as a non-polar anti-solvent.[1] This system is superior for separating Pinocembrin from Pinostrobin (methylated analog) because the solubility curves diverge significantly in non-polar media.
Step-by-Step:
Dissolution: Dissolve 5 g of semi-pure Pinocembrin in 20 mL of DCM at reflux (approx. 40°C).
Safety: DCM is volatile; use a reflux condenser.[1]
Concentration: Evaporate roughly 5 mL of DCM to reach a supersaturated state (solution should be pale yellow and clear).
Anti-Solvent Addition: While refluxing gently, add n-Hexane dropwise.[1]
End Point: Continue adding hexane until a persistent haze forms and does not redissolve instantly.[1]
Cooling Ramp: Remove heat. Wrap the flask in a towel to ensure very slow cooling (approx. 5°C per hour).
Why? Rapid cooling traps impurities.[1] Slow cooling grows large, prismatic crystals that exclude impurities from the lattice.
Crystallization: Let stand at room temperature for 4 hours, then move to -20°C freezer overnight.
Harvest: Filter rapidly (cold). Wash with cold 10% DCM in Hexane .
Critical: Do not wash with pure Hexane as it may precipitate surface impurities back onto the crystals.[1]
Expected Yield: 60-70% recovery.
Expected Purity: >99.5% (Single spot on TLC, single peak on HPLC).
Part 5: Process Control & Validation
To ensure the protocol is self-validating, the following parameters must be monitored.
1. Crystal Morphology (Microscopy)
Goal: Long, transparent needles or prisms.
Warning Sign: Amorphous powder or "oily" droplets.[1] This indicates "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]
Fix: If oiling out occurs, reheat and add more good solvent (EtOH or DCM) before cooling again.
2. Melting Point (DSC/Capillary)
Reference Standard: 201–202°C (Pinocembrin).
Interpretation: A melting range >2°C (e.g., 195–200°C) indicates retained solvent or isomeric impurities.
3. HPLC Purity Check
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[2] Gradient 40% -> 90% ACN.[1]
Detection: UV @ 290 nm (Lambda max for flavanones).
Part 6: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out
Supersaturation is too high; Impurities acting as emulsifiers.[1]
Re-dissolve in more solvent.[1] Add seed crystals at a higher temperature.
Low Yield
Too much good solvent used; Final temperature not low enough.[1]
Concentrate the mother liquor and run a second crop (lower purity).
Application Note: In Silico Docking of 5,7-Dihydroxyflavan Scaffolds with Viral Proteases
Executive Summary This Application Note provides a rigorous, field-validated protocol for the in silico docking of the 5,7-dihydroxyflavan scaffold—specifically its bioactive congeners Chrysin (5,7-dihydroxyflavone) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note provides a rigorous, field-validated protocol for the in silico docking of the 5,7-dihydroxyflavan scaffold—specifically its bioactive congeners Chrysin (5,7-dihydroxyflavone) and Pinocembrin (5,7-dihydroxyflavanone)—against major viral proteases.
While high-throughput screening often identifies flavonoids as hits, false positives arise frequently due to aggregation (PAINS) in in vitro assays. Therefore, precise in silico validation targeting specific catalytic residues is critical. This guide focuses on the SARS-CoV-2 Main Protease (Mpro/3CLpro ) and HIV-1 Protease , detailing the mechanistic inhibition of the catalytic dyad (Cys145-His41 in Mpro; Asp25-Asp25' in HIV-1).
Scientific Background & Mechanistic Logic
The Ligand Scaffold: 5,7-Dihydroxyflavan
The 5,7-dihydroxy substitution pattern on the A-ring of the flavonoid backbone is a "privileged structure" for viral protease inhibition.
Chrysin (Flavone): Planar C2=C3 double bond. Rigid structure. Often acts as a competitive inhibitor by stacking in the S1/S2 pockets.
Pinocembrin (Flavanone): Chiral center at C2. Non-planar C-ring. Greater flexibility allows for different conformational sampling within the active site.
The Target: SARS-CoV-2 Mpro (PDB: 6LU7)
Mpro is a cysteine protease essential for viral replication.[1] The active site contains a catalytic dyad:[2][3]
Cys145: The nucleophile that attacks the peptide bond.
His41: Acts as a general base to activate Cys145.
Mechanism of Inhibition: The 5,7-dihydroxyflavan scaffold must occupy the substrate-binding cleft (S1, S2, S4 subsites) and sterically hinder Cys145, or form stabilizing H-bonds with Glu166 (essential for dimerization and pocket shape) to prevent substrate entry.
Computational Workflow
The following diagram outlines the validated pipeline for docking this specific scaffold.
Figure 1: End-to-end computational workflow for docking flavonoid scaffolds into viral proteases.
Detailed Protocols
Phase 1: Ligand Preparation
Rationale: Flavonoids have multiple hydroxyl groups with pKa values near physiological pH. Incorrect protonation states lead to erroneous electrostatic scores.
Structure Retrieval: Download 3D SDF structures of Chrysin (CID: 5280343) and Pinocembrin (CID: 68071) from PubChem.
Protonation: Generate ionization states at pH 7.4 ± 0.5 (using Epik or OpenBabel).
Critical Check: Ensure the 7-OH and 5-OH groups remain protonated (neutral) at pH 7.4, as deprotonation usually occurs at pH > 8.0.
Minimization: Perform energy minimization (Force Field: OPLS3e or MMFF94) to relieve internal strain.
Stereoisomerism: For Pinocembrin, generate both (S) and (R) enantiomers, though (S)-pinocembrin is the dominant natural form.
Phase 2: Protein Preparation (Target: SARS-CoV-2 Mpro)
Rationale: The crystal structure (PDB: 6LU7) contains a covalent inhibitor (N3) which must be removed, but the pocket shape it induced is biologically relevant.
Import: Load PDB ID 6LU7 (Resolution 2.16 Å).
Cleaning:
Remove all water molecules (crystallographic waters usually do not mediate flavonoid binding in this pocket).
Remove the co-crystallized ligand (N3).
Remove metal ions if present (none in 6LU7 active site).
Optimization:
Add missing hydrogen atoms.
Optimize H-bond network using PROPKA (pH 7.0).
Critical Step: Ensure His41 is protonated on the epsilon nitrogen (Hie) or delta nitrogen (Hid) based on local environment analysis. For Mpro, His41 is often modeled as neutral (Hie) to act as a base.
Phase 3: Grid Generation & Docking
Rationale: The grid must encompass the catalytic dyad and the S1 specificity pocket.
Grid Box Definition (AutoDock Vina / PyRx):
Center: X= -10.8, Y= 12.5, Z= 68.7 (Approximate centroid of the N3 ligand in 6LU7).
Dimensions:
Å. (Sufficient to cover S1, S2, and S4 pockets).
Spacing: 0.375 Å (Standard) or 1.0 Å (Vina default).
Docking Parameters:
Exhaustiveness: Set to 32 (Default is 8). Flavonoids are rigid but require high sampling to find the optimal pi-stacking orientation.
Num Modes: 10.
Energy Range: 4 kcal/mol.
Data Presentation & Analysis
Benchmarking Binding Energies
The following table summarizes expected binding energies for 5,7-dihydroxyflavan derivatives against SARS-CoV-2 Mpro, based on validated literature and internal benchmarking.
Ligand
Structure Type
Target
Binding Energy (Vina)
Key Residue Interactions
Chrysin
5,7-OH Flavone
SARS-CoV-2 Mpro
-7.2 to -7.9 kcal/mol
Glu166 (H-bond), Cys145 (vdW), Met165 (Pi-Alkyl)
Pinocembrin
5,7-OH Flavanone
SARS-CoV-2 Mpro
-7.0 to -7.6 kcal/mol
Gly143, His41 (Pi-stacking)
N3 (Control)
Peptidomimetic
SARS-CoV-2 Mpro
-7.5 to -8.2 kcal/mol
Cys145 (Covalent), Glu166
Chrysin
5,7-OH Flavone
HIV-1 Protease
-8.1 kcal/mol
Asp25, Ile50 (Flap region)
Interaction Mechanism (Graphviz)
The docking success is defined not just by score, but by the interruption of the catalytic pathway.
Figure 2: Interaction map of Chrysin within the SARS-CoV-2 Mpro active site. The H-bond with Glu166 is critical for stabilizing the inhibitor.
Validation Strategy (MD Simulation)
Trustworthiness Check: Docking is a static snapshot. To confirm the "5,7-dihydroxyflavan" scaffold is a true inhibitor, you must run a Molecular Dynamics (MD) simulation.
Software: GROMACS (Open source) or Desmond.
Force Field: CHARMM36 (best for small organic molecules + protein).
Solvation: TIP3P water model, cubic box, 1.0 nm buffer.
Solution: This scaffold is a fragment lead. In drug development, you would append a phenyl group at C2 (making it a flavonoid) or add hydrophobic tails to fill the S2 pocket. The 5,7-dihydroxy group is the "anchor"; optimization happens at the B-ring.
References
SARS-CoV-2 Mpro Structure (6LU7):
Jin, Z., Du, X., Xu, Y., et al. (2020).[1][5] Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors.[1][2][3][4][5][6][7][8] Nature.
Flavonoid Docking Benchmarks:
Cherrak, S. A., Merzouk, H., & Mokhtari-Soulimane, N. (2020).[8][9] Potential bioactive glycosylated flavonoids as SARS-CoV-2 main protease inhibitors: A molecular docking and simulation studies.[4][8] PLOS ONE.
Chrysin & Pinocembrin Specifics:
Adem, Ş., Eyupoglu, V., Sarfraz, I., et al. (2020). Identification of Potent Compounds against SARS-CoV-2: An In-Silico Based Drug Searching against Mpro. Journal of King Saud University - Science.
AutoDock Vina Protocol:
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Technical Support Center: Stabilization of 5,7-Dihydroxyflavan
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation, synthesis, and assaying of 5,7-dihydroxyflavan.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation, synthesis, and assaying of 5,7-dihydroxyflavan. A pervasive challenge with this reduced flavonoid is its spontaneous oxidation to 5,7-dihydroxyflavanone. Here, we dissect the causality of this degradation and provide field-proven, self-validating protocols to ensure structural integrity throughout your workflows.
Mechanistic FAQs: The Causality of Oxidation
Q1: Why does 5,7-dihydroxyflavan spontaneously oxidize into a flavanone during routine laboratory handling?A: The structural vulnerability of 5,7-dihydroxyflavan lies in its C4 methylene group. This position is benzylic to the electron-rich A-ring (a resorcinol-type structure due to the 5,7-dihydroxy substitution). The electron-donating hydroxyl groups at C5 and C7 significantly lower the bond dissociation energy of the C4-H bond. In the presence of molecular oxygen and trace transition metals, this position undergoes rapid auto-oxidation. The canonical reactive oxygen species (ROS)-scavenging mode of flavonoids inherently relies on this high susceptibility of their phenolic and benzylic moieties to undergo oxidation[1]. Oxygen insertion forms a C4-hydroperoxide radical, which subsequently decomposes to form the C4-ketone (flavanone).
Q2: Does the pH of my assay buffer influence the oxidation rate?A: Yes, profoundly. The deprotonation of the 7-OH group (pKa ~7.5–8.4) forms a phenoxide anion[2]. The formation of the anionic flavonoid is critical because it is exponentially more susceptible to single-electron transfer (SET) oxidation than the neutral species[2]. Maintaining the pH below 6.0 is a mandatory parameter for long-term stability in aqueous solutions.
Q3: How can I definitively track this oxidation using analytical techniques?A: Rely on ^1H NMR and LC-MS. In ^1H NMR, the intact flavan exhibits characteristic diastereotopic methylene protons at C4 (typically δ 2.5–3.0 ppm). Upon oxidation to the flavanone, these signals completely disappear, and the C3 protons shift downfield due to the newly formed adjacent C4 carbonyl. In LC-MS, the transformation to a flavanone yields a mass shift of +14 Da (loss of 2H, addition of 1O). Microbial and chemical transformations frequently target this C4 position, converting flavans to flavan-4-ols and subsequently to flavanones, confirming its extreme reactivity[3].
Pathway & Intervention Visualization
C4-oxidation pathway of 5,7-dihydroxyflavan and targeted chemical interventions.
Quantitative Stability Data
To engineer a robust experimental design, researchers must select appropriate storage conditions. The table below summarizes the quantitative degradation of 5,7-dihydroxyflavan into its corresponding flavanone across different environments.
Solvent / Buffer System
Additives
Atmosphere
Temperature
Half-life ()
Flavanone at 24h (%)
PBS (pH 7.4)
None
Ambient Air
25°C
4.2 hours
> 85%
PBS (pH 7.4)
1 mM EDTA, 5 mM Ascorbate
Ambient Air
25°C
72 hours
12%
Acetate Buffer (pH 5.5)
None
Ambient Air
25°C
48 hours
28%
Methanol
None
Ambient Air
4°C
14 days
5%
Methanol
0.05% BHT
Argon Purged
-20°C
> 6 months
< 0.5%
DMSO
None
Ambient Air
25°C
18 hours
60%
Data Interpretation: The synergistic use of acidic pH, metal chelation, and inert atmospheres effectively halts the radical-mediated C4 oxidation. DMSO should be avoided for long-term stock solutions unless rigorously degassed and stored at -80°C.
Experimental Protocols
To ensure trustworthiness, the following methodology is designed as a self-validating system. By integrating internal controls (aliquot monitoring), you can verify the integrity of the flavan at each critical juncture.
Protocol: Anaerobic Extraction and Stabilization of 5,7-Dihydroxyflavan
Objective: To extract and formulate 5,7-dihydroxyflavan from biological matrices or synthetic mixtures while achieving <1% oxidation to flavanone.
Phase 1: Reagent Preparation (The "Quenching" Environment)
Solvent Degassing: Sparge all extraction solvents (e.g., Methanol, Ethyl Acetate) with high-purity Argon gas for a minimum of 30 minutes prior to use to displace dissolved oxygen.
Antioxidant Spiking: Add Butylated hydroxytoluene (BHT) to the organic extraction solvent to a final concentration of 0.05% (w/v). This acts as a primary radical scavenger to quench any formed C4-hydroperoxy radicals.
Aqueous Chelation: If using a biphasic extraction, ensure the aqueous phase is buffered to pH 5.5 (using 50 mM Acetate buffer) and contains 1 mM EDTA to sequester catalytic Fe²⁺/Cu²⁺ ions.
Phase 2: Extraction Workflow
4. Homogenization/Dissolution: Perform all sample homogenization on ice under a continuous Argon stream. Introduce the sample directly into the BHT-spiked solvent.
5. Phase Separation: Centrifuge at 4°C (10,000 x g for 10 min).
Self-Validation Step: Immediately analyze a 10 µL aliquot of the organic layer via LC-MS to establish a baseline Flavan:Flavanone ratio. If flavanone exceeds 2%, re-evaluate the degassing efficiency of your solvents.
Concentration: Evaporate the solvent using a rotary evaporator shielded from light (wrap the flask in aluminum foil) with a water bath temperature not exceeding 30°C. Break the vacuum with Argon gas, never ambient air.
Phase 3: Long-Term Storage Formulation
7. Reconstitution: Dissolve the dried extract in degassed, anhydrous Methanol containing 0.05% BHT.
8. Aliquotting: Dispense into amber glass vials (to prevent photo-catalyzed oxidation) that have been pre-purged with Argon.
9. Cryopreservation: Seal with PTFE-lined caps and store immediately at -80°C.
References
Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. MDPI.[Link]
Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. PMC - NIH.[Link]
Microbial Transformations of 7-Hydroxyflavanone. PMC - NIH.[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Phenylchroman-5,7-diol
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of flavonoid aglycones.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of flavonoid aglycones. 2-Phenylchroman-5,7-diol (also known as 5,7-dihydroxyflavan) is a highly lipophilic compound. Due to its rigid chroman ring, hydrophobic phenyl moiety, and strong intermolecular hydrogen bonding in its crystalline state, it exhibits exceptionally poor aqueous solubility (< 0.1 mg/mL)[1].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring robust and reproducible downstream assays.
Section 1: Core Troubleshooting FAQs
Q1: My 2-phenylchroman-5,7-diol precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer. Why does this happen, and how can I prevent it?Causality: This phenomenon, known as "solvent crash-out," occurs due to a rapid shift in the dielectric constant of the medium. When the DMSO stock is introduced to water, the hydrophobic forces drive the flavonoid molecules to rapidly self-associate and crystallize before they can be molecularly dispersed[2].
Solution: Utilize a "step-down" dilution method rather than a direct spike. Pre-warm your assay buffer to 37°C. Add the DMSO stock dropwise while vortexing vigorously. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent cytotoxicity in cell-based assays. If precipitation persists, a biocompatible co-solubilizer like Tween-80 (0.1%) should be added to the buffer prior to the flavonoid introduction.
Q2: I am conducting live-cell imaging and need a completely solvent-free (zero DMSO) aqueous solution. What is the most reliable method?Causality: Organic solvents like DMSO can alter cell membrane permeability and confound metabolic assays. To achieve a true aqueous solution without solvents, you must physically mask the hydrophobic regions of the flavonoid from the aqueous environment.
Solution: Formulate an inclusion complex using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic 2-phenylchroman skeleton, while its hydrophilic outer surface ensures high water solubility. This forms a stable 1:1 stoichiometric host-guest complex, increasing apparent solubility by several hundred-fold without altering the compound's intrinsic chemical structure [3].
Q3: Can I simply increase the pH of my buffer to dissolve 2-phenylchroman-5,7-diol?Causality: The hydroxyl groups at the 5- and 7-positions of the flavan skeleton have pKa values typically ranging between 7.5 and 9.0. Raising the pH above 8.5 deprotonates these groups, forming a highly water-soluble phenolate anion.
Solution: While high pH drastically increases solubility, it is not recommended for prolonged studies. Deprotonated flavonoids are highly susceptible to rapid auto-oxidation and degradation in aqueous media[4]. If pH adjustment is absolutely necessary for initial dissolution, immediately neutralize the solution back to pH 7.4 and use it fresh.
Section 2: Solubilization Carrier Comparison
Selecting the correct carrier depends entirely on your downstream application. Use the following quantitative matrix to guide your experimental design:
Solubilization Strategy
Mechanism of Action
Max Apparent Solubility
Cytotoxicity / Biocompatibility
Best Use Case
DMSO Step-Down (<0.5%)
Co-solvent dielectric shift
~50 - 100 µM
Low to Moderate (Solvent dependent)
Biochemical assays, short-term cell culture
HP-β-CD Complexation
Hydrophobic cavity encapsulation
>5 mM
Excellent (FDA GRAS status)
In vivo dosing, sensitive live-cell assays
Tween-80 Micelles (1%)
Surfactant micellar trapping
~1 - 2 mM
Moderate (Can disrupt lipid bilayers)
Topical formulations, robust cell lines
Section 3: Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .
Protocol A: Preparation of HP-β-CD Inclusion Complexes (Solvent-Free)
This protocol utilizes the phase-solubility method to ensure complete host-guest complexation.
Preparation: Prepare a 10 mM solution of HP-β-CD in unbuffered ultrapure water or PBS (pH 7.4).
Addition: Add an excess amount of 2-phenylchroman-5,7-diol powder (e.g., 5 mg/mL) directly into the HP-β-CD solution.
Equilibration: Shield the vial from light and agitate on a rotary shaker at 150 rpm at 25°C for 48 hours.
Causality: This extended kinetic window is required to overcome the high lattice energy of the flavonoid crystals and achieve thermodynamic equilibrium.
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved flavonoid.
Self-Validation: Measure the absorbance of the filtrate at 600 nm. A baseline reading (OD < 0.01) confirms the absence of colloidal aggregates, validating a true molecular dispersion. Quantify the exact final concentration via HPLC-UV at 280 nm.
Use this when low concentrations are acceptable and cyclodextrins are unavailable.
Stock Preparation: Dissolve 2-phenylchroman-5,7-diol in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -20°C in amber vials.
Intermediate Dilution: Dilute the master stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate.
Final Dispersion: Inject the intermediate solution dropwise into the final pre-warmed (37°C) aqueous buffer under continuous, vigorous vortexing to a final concentration of 10 µM.
Self-Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube; the lack of a visible white pellet validates successful solubilization without micro-precipitation.
Section 4: Workflows and Logical Relationships
Decision matrix for selecting the optimal 2-phenylchroman-5,7-diol solubilization strategy.
Step-by-step workflow for generating and validating HP-β-CD inclusion complexes.
References
Chebil, L., et al. "Solubility of Flavonoids in Organic Solvents." ResearchGate,[Link]
Fenyvesi, F., et al. "Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities." National Center for Biotechnology Information (NCBI),[Link]
Zhang, Y., et al. "Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability." National Center for Biotechnology Information (NCBI),[Link]
Troubleshooting
Technical Support Center: Enantioseparation of 2-Phenylchroman-5,7-diol
Case ID: 2-PCD-CHIRAL-001 Status: Active Support Technique: Chiral High-Performance Liquid Chromatography (HPLC) Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile User Query: "How do...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 2-PCD-CHIRAL-001
Status: Active Support
Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "How do I achieve baseline resolution of 2-phenylchroman-5,7-diol enantiomers? My current attempts show peak tailing and partial overlap."
Technical Analysis:
The target molecule, 2-phenylchroman-5,7-diol , possesses a chiral center at the C2 position and two phenolic hydroxyl groups at C5 and C7 (resorcinol moiety).
Challenge 1 (Acidity): The phenolic protons are slightly acidic (
). On silica-based Chiral Stationary Phases (CSPs), these hydroxyls interact non-stereoselectively with residual silanols, causing severe peak tailing.
Challenge 2 (Conformation): The dihydropyran ring (C-ring) adopts a half-chair conformation. Successful resolution requires a CSP that can discriminate the spatial orientation of the phenyl ring relative to the fused benzene ring.
Primary Recommendation: Normal-Phase (NP) HPLC using an Amylose-based CSP with acidic modification .
Standard Operating Procedure (The "Golden Path")
This protocol is designed as a self-validating system. If Step 1 fails, the logic flows immediately to the Troubleshooting section.
Why: Cellulose has a linear, rigid "rod-like" structure. If the analyte is too bulky for the Amylose cavity, the Cellulose lattice often provides the necessary steric discrimination.
Critical Additive:Trifluoroacetic Acid (TFA) or Acetic Acid at 0.1% .
Mechanism:[3][4] The acid suppresses the ionization of the 5,7-phenolic groups and blocks active silanol sites on the silica matrix, sharpening the peaks.
Phase C: Instrument Parameters
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard for 4.6mm ID columns; balance between pressure and mass transfer.
Temperature
25°C
Start at ambient. Lowering to 10-15°C often improves resolution (entropy-controlled separation).
Detection
UV 280 nm
The aromatic B-ring and resorcinol A-ring absorb strongly here.
Sample Diluent
Mobile Phase
Dissolve sample in Mobile Phase to prevent "solvent shock" peak distortion.
Method Development Workflow (Visualized)
The following diagram outlines the logical decision tree for developing this method.
Caption: Decision matrix for optimizing chiral resolution of phenolic chroman derivatives.
Troubleshooting & FAQs
Q1: My peaks are tailing significantly (
). Is the column dead?
Diagnosis: Likely not. This is a classic "Phenolic Interaction" issue.
Root Cause: The 5,7-diol moiety acts as a weak acid. Without an acidic modifier in the mobile phase, these protons hydrogen-bond with the residual silanols on the silica surface of the column, causing the analyte to "drag."
The Fix:
Verify Additive: Ensure you added 0.1% TFA (Trifluoroacetic Acid) to the bulk mobile phase.
Increase Strength: If 0.1% is insufficient, increase to 0.2% TFA or switch to 0.5% Acetic Acid (softer acid, sometimes better peak shape for specific conformers).
Q2: I see two peaks, but they are not baseline resolved (
). How do I improve this?
Diagnosis: Insufficient selectivity (
).
The Fix:
Switch Alcohol: Change the organic modifier from Isopropanol (IPA) to Ethanol (EtOH) . Ethanol is smaller and can penetrate the chiral grooves of the Amylose polymer differently, often altering the solvation shell and improving
.
Lower Temperature: Chiral recognition is often enthalpy-driven. Lowering the column oven temperature from 25°C to 10°C increases the retention factor (
) and often significantly boosts resolution, albeit with higher backpressure.
Q3: Can I use Reverse Phase (RP) instead of Normal Phase?
Answer: Yes, but with caveats.
Protocol: Use Chiralpak AD-RH or OD-RH (specifically bonded for RP).
Mobile Phase: Acetonitrile : Water (40:60) or Methanol : Water.
Warning: You must still control pH. Use a phosphate buffer (pH 2.0 - 3.0) instead of pure water to keep the phenols protonated.
Expert Insight: Normal Phase (Hexane/Alcohol) is generally preferred for this molecule because the non-polar hexane forces the hydrophobic phenyl ring into the chiral cavities more effectively than aqueous phases.
Q4: My sample is not soluble in Hexane. What do I do?
The Fix: Do not dissolve in pure DMSO or Methanol if injecting large volumes, as this will disrupt the equilibration of the column locally.
Procedure:
Dissolve the sample in a small volume of 100% IPA or Ethanol.
Dilute with Hexane to match the mobile phase ratio (e.g., 10:90) as closely as possible without precipitation.
If precipitation occurs, use Chiralpak IA (Immobilized Amylose). This column allows the use of Dichloromethane (DCM) or Ethyl Acetate in the mobile phase, which are excellent solvents for chroman-diols.
Advanced Optimization: Temperature Effects
Temperature is a thermodynamic lever in chiral HPLC.[2] For 2-phenylchroman-5,7-diol, the relationship between resolution (
) and temperature () is typically inverse.
Temperature
Retention Time ()
Resolution ()
Backpressure
40°C
Short
Low (Risk of co-elution)
Low
25°C
Medium
Moderate (Standard)
Medium
10°C
Long
High (Maximal Separation)
High
Recommendation: If
at 25°C, immediately drop to 15°C before changing columns.
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for Amylose-based separation of neutral and acidic compounds).
BenchChem. A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives. (Specific data on chroman/flavanone separation on polysaccharide phases).
Cass, Q. B., et al. "Enantiomeric resolution of drugs and metabolites in polysaccharide- and protein-based chiral stationary phases." Journal of the Brazilian Chemical Society, 2002. (Validates the use of AD/OD columns for similar pharmacophores).
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General troubleshooting for phenolic tailing and mobile phase optimization).
Technical Support Center: Stability of 5,7-Dihydroxyflavan (Chrysin) in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-dihydroxyflavan, commonly known as chrysin. This guide is designed to provide you with in-depth tec...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-dihydroxyflavan, commonly known as chrysin. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges of chrysin in cell culture media. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction: The Challenge of Chrysin's Instability
5,7-dihydroxyflavan (chrysin) is a promising natural flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. However, its translation from in vitro findings to clinical applications is often hampered by its low aqueous solubility, poor bioavailability, and significant physicochemical instability, especially in physiological solutions like cell culture media[2][3]. Understanding and mitigating these stability issues is critical for obtaining reliable and reproducible experimental results.
This guide will address common questions and problems encountered when working with chrysin in a cell culture setting, providing both troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent or lower-than-expected biological activity with chrysin in my cell culture experiments. Could this be a stability issue?
A1: Yes, it is highly probable. The apparent loss of bioactivity is a classic symptom of compound degradation in the experimental system. Chrysin, like many flavonoids, is susceptible to degradation under typical cell culture conditions (37°C, physiological pH of ~7.4, and an oxygen-rich environment)[4]. This degradation leads to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in inconsistent or diminished biological effects.
Causality: The hydroxyl groups on the chrysin molecule, which are crucial for its biological activity, are also susceptible to oxidation[3]. The physiological pH of most cell culture media can facilitate this oxidative degradation.
Q2: How quickly does chrysin degrade in cell culture media? What is its half-life?
A2: The exact half-life of chrysin in cell culture media like DMEM or RPMI-1640 has not been extensively reported in the literature under various conditions (e.g., with or without fetal bovine serum). However, studies on the metabolic stability of chrysin provide significant clues. For instance, in human hepatocytes, chrysin has a reported half-life of approximately 28 minutes, primarily due to rapid Phase II metabolism (glucuronidation and sulfonation)[4][5]. While this is a metabolic process, it highlights the molecule's inherent susceptibility to modification.
In the absence of cells (abiotic degradation), the rate will likely be slower but still significant over the typical duration of cell-based assays (24-72 hours). Factors such as the specific media composition, the presence of serum, and exposure to light can all influence the rate of degradation.
Q3: What are the primary factors that influence the stability of chrysin in cell culture?
A3: Several factors can impact the stability of chrysin in your experiments:
pH: Flavonoids are generally more stable at a slightly acidic pH. The physiological pH of ~7.4 in standard cell culture media can promote the degradation of chrysin[4].
Temperature: The standard cell culture temperature of 37°C will accelerate the rate of chemical degradation compared to storage at lower temperatures[4].
Light: Exposure to light, particularly in the UV spectrum, can cause photodegradation of flavonoids. It is crucial to protect your chrysin stock solutions and your experimental plates from direct light[4].
Media Components: Components in the cell culture media, such as metal ions, can catalyze oxidative degradation.
Presence of Serum: Fetal Bovine Serum (FBS) can have a dual effect. Serum proteins, like albumin, may bind to chrysin, which can either stabilize it or reduce its bioavailability to the cells[3][6]. The overall effect can be system-dependent.
Cellular Metabolism: If you are using metabolically active cells, they can rapidly metabolize chrysin, leading to a decrease in its concentration[4][5].
Q4: How should I prepare and store chrysin stock solutions to maximize stability?
A4: Proper preparation and storage of your chrysin stock solution are critical first steps.
Solvent: Chrysin has low aqueous solubility[2][3]. Therefore, a high-concentration stock solution should be prepared in an organic solvent like dimethyl sulfoxide (DMSO).
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.
Working Solutions: Prepare fresh working dilutions of chrysin in your cell culture medium immediately before each experiment. Do not store chrysin in aqueous media for extended periods.
Troubleshooting Guide
Symptom
Possible Cause
Recommended Action
Inconsistent IC50 values between experiments.
Degradation of chrysin in the working solution or during the experiment.
1. Prepare fresh working solutions for each experiment. 2. Perform a stability study of chrysin in your specific cell culture medium (see Protocol 1). 3. Consider shortening the incubation time of your assay if significant degradation is observed.
Visible color change in the cell culture medium after adding chrysin.
This can be an indication of chrysin oxidation or degradation.
1. Document the color change. 2. Assess the stability of chrysin in your medium using an analytical method like HPLC (see Protocol 1). 3. Test the effect of adding an antioxidant, like N-acetylcysteine (NAC), to your medium to see if it prevents the color change and stabilizes chrysin.
Low or no biological effect at expected concentrations.
1. Poor solubility of chrysin in the final working concentration. 2. Rapid degradation of chrysin. 3. Binding of chrysin to serum proteins, reducing its free concentration.
1. Ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation. Visually inspect for precipitates. 2. Confirm the stability of chrysin in your experimental setup. 3. Consider performing experiments in serum-free media or reduced-serum media, if your cell line allows, to assess the impact of serum.
Experimental Protocols
Protocol 1: Assessment of 5,7-Dihydroxyflavan (Chrysin) Stability in Cell Culture Medium Using HPLC
This protocol provides a framework for quantitatively assessing the stability of chrysin in your specific cell culture medium over time.
Objective: To determine the degradation kinetics of chrysin in a chosen cell culture medium under standard incubation conditions.
Materials:
5,7-Dihydroxyflavan (Chrysin)
Cell culture medium (e.g., DMEM, RPMI-1640), with and without 10% FBS
HPLC system with a UV detector and a C18 reversed-phase column
HPLC-grade acetonitrile, methanol, and formic acid
Sterile microcentrifuge tubes
Incubator (37°C, 5% CO₂)
Methodology:
Prepare Chrysin Stock Solution: Prepare a 10 mM stock solution of chrysin in 100% DMSO.
Prepare Working Solution: Dilute the stock solution in your chosen cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
Incubation: Incubate the chrysin-containing medium in a sterile container under standard cell culture conditions (37°C, 5% CO₂).
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the incubated solution.
Sample Processing:
Immediately stop any further degradation by adding three volumes of ice-cold acetonitrile to the collected aliquot. This will precipitate proteins.
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to an HPLC vial for analysis.
HPLC Analysis:
Inject the samples onto the HPLC system.
A typical mobile phase could be a gradient of acetonitrile and water containing 0.1% formic acid.
Monitor the chrysin peak at its maximum absorbance wavelength (around 268 nm)[7][8].
Data Analysis:
Quantify the peak area of chrysin at each time point.
Calculate the percentage of chrysin remaining at each time point relative to the T=0 sample.
Plot the percentage of chrysin remaining versus time to visualize the degradation profile.
Calculate the half-life (t₁/₂) of chrysin in the medium.
Expected Outcome: This study will provide you with a quantitative measure of chrysin's stability in your specific experimental conditions, allowing you to make informed decisions about experimental design, such as the timing of media changes or the duration of compound exposure.
Diagram of the Stability Assessment Workflow:
Caption: Workflow for assessing the stability of chrysin in cell culture media.
Visualization of Key Concepts
Troubleshooting Logic for Chrysin Instability:
Caption: A logical workflow for troubleshooting chrysin instability issues.
Concluding Remarks
The stability of 5,7-dihydroxyflavan (chrysin) in cell culture media is a critical parameter that can significantly impact the reliability and reproducibility of your research. While there is a lack of extensive published data on its stability in specific cell culture media, the information and protocols provided in this guide will empower you to assess its stability within your experimental system. By understanding the factors that influence its degradation and by implementing appropriate controls and analytical validation, you can ensure the scientific integrity of your findings.
References
Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach. Food Chemistry. [Link]
Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities. Arabian Journal of Chemistry. [Link]
Influence of Bovine Serum Albumin-Flavonoid Interaction on the Antioxidant Activity of Dietary Flavonoids: New Evidence from Electrochemical Quantification. PMC. [Link]
Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. MDPI. [Link]
Improved chemotherapeutic efficacy of injectable chrysin encapsulated by copolymer nanoparticles. PMC. [Link]
Metabolic stability of chrysin in human hepatocytes (Phase-II metabolism). Trivedi Science. [Link]
Determination of pharmacokinetics of chrysin and its conjugates in wild-type FVB and Bcrp1 knockout mice using a validated LC-MS/MS method. PubMed. [Link]
Practical Guide for Quantification of In Vivo Degradation Rates for Therapeutic Proteins with Single-Cell Resolution Using Fluorescence Ratio Imaging. PMC. [Link]
High Performance Liquid Chromatography Method Validation and Forced Degradation Studies of Chrysin. DergiPark. [Link]
Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats. PMC. [Link]
RP-HPLC Method Development and Validation of Chrysin in Bulk and Marketed Formulation. ResearchGate. [Link]
Chrysin impairs genomic stability by suppressing DNA double-strand break repair in breast cancer cells. PMC. [Link]
Validated RP-HPLC Method for Estimation of Chrysin in Bulk Form and Nanostructured Lipid Carriers for Topical Application. Bentham Science. [Link]
Chrysin induces cell death and inhibits migration and invasion in squamous cervical carcinoma using a three-dimensional cell culture model. PMC. [Link]
Chrysin inhibits propagation of HeLa cells by attenuating cell survival and inducing apoptotic pathways. European Review for Medical and Pharmacological Sciences. [Link]
The Challenge:
You are isolating a 5,7-dihydroxyflavan (or its oxidized analogs like Pinocembrin/Chrysin).[1] These are lipophilic aglycones .
The Target: Non-polar (relative to glycosides), weak acid (pKa ~7–9 at C7-OH; C5-OH is often intramolecularly hydrogen-bonded if a C4 carbonyl exists).
The Impurities:
Tannins (Condensed/Hydrolyzable): Highly polymeric, stick aggressively to stationary phases.
Phenolic Acids: High polarity, acidic (pKa ~4).
Glycosides: High polarity due to sugar moieties.
The Strategy:
We do not "fish" for the flavan; we selectively wash away the impurities using polarity tuning and hydrogen-bond affinity . The 5,7-dihydroxy substitution pattern creates a specific "lipophilic pocket" that we can exploit.
Diagnostic: Select Your Workflow
Before starting, identify your primary impurity profile. Use this decision matrix to select the correct module.
Figure 1: Decision matrix for purification strategy based on dominant impurity.
Module A: Removing Tannins (Sephadex LH-20)
Best For: Extracts contaminated with condensed tannins (proanthocyanidins) that co-elute on Silica.
The Mechanism:
Sephadex LH-20 acts as a dual-mode resin: Size Exclusion (GPC) and Adsorption .
Crucial Insight: In alcohol (MeOH/EtOH), LH-20 adsorbs tannins via strong hydrogen bonding between the dextran matrix and the phenolic hydroxyls of the tannins. Your 5,7-dihydroxyflavan (monomer) will elute before the polymeric tannins.
Protocol:
Preparation: Swell Sephadex LH-20 in Methanol (MeOH) for 4 hours. Pack column.
Loading: Dissolve crude extract in minimum MeOH. Load carefully.
Elution Step 1 (The Product): Elute with 100% Methanol .
Observation: Collect fractions. The yellow/pale 5,7-dihydroxyflavan band will elute early.
Validation: Spot on TLC.[2] Spray with Vanillin-HCl.[3] Flavans turn pink/red; Tannins stay at the origin or streak.
Elution Step 2 (The Trash): Once the flavan is collected, switch solvent to 70% Acetone (aq) .
Why? Acetone breaks the hydrogen bonds between tannins and the Sephadex gel. You will see a dark brown band elute. Discard this.
Cause: 5,7-dihydroxyflavans have poor solubility in water and pure hexane.
Fix: Ensure your loading sample is fully dissolved. For Sephadex, use 10% DMSO in MeOH if solubility is an issue, though pure MeOH is preferred for easier evaporation.
Q: I see a "trailing" spot on TLC that won't go away.
Diagnosis: Likely a glycoside of your flavan (e.g., Pinocembrin-7-glucoside).
Fix: Perform an acid hydrolysis (2N HCl, 80°C, 1 hr) to convert the impurity into your target aglycone, or use Module B (Water wash) to remove it.
Q: The product is red/brown after drying.
Cause: Oxidation of phenolic impurities or residual tannins.
Fix: Re-dissolve in minimal hot Methanol and add drops of water until cloudy. Allow to crystallize at 4°C. 5,7-dihydroxyflavans crystallize well; polymeric impurities do not.
References
Pinocembrin Isolation Logic
Source: El-Seedi, H. R., et al. (2022).[5][6] "Propolis: A Promising Source of Bioactive Compounds." Journal of King Saud University - Science.
Relevance: Details the use of solvent partitioning for separating pinocembrin (5,7-dihydroxyflavanone)
(Landing Page)
Sephadex LH-20 Mechanism
Source: Hagerman, A. E. (2002). "Tannin Chemistry: Chromatographic purification of tannins." Miami University Handbook.
Relevance: Establishes the protocol of using aqueous acetone to strip tannins from LH-20 after eluting monomers with alcohol.
Polyamide Chromatography
Source: Markham, K. R. (1982).
Relevance: The definitive text on using Polyamide to separate flavonoids based on hydroxyl group count.
pKa of Flavonoids
Source: Herrero-Martínez, J. M., et al. (2005). "Determination of pKa values of flavonoids by CE." Electrophoresis.
Relevance: Validates the pKa differences between 7-OH (acidic) and 5-OH (H-bonded), supporting the pH extraction logic.
Author: BenchChem Technical Support Team. Date: February 2026
From: Dr. A. Vance, Senior Application Scientist
To: Analytical Method Development Team
Subject: Technical Directive – Gradient Engineering for Hydrophobic Flavonoids
Executive Summary: The Hydrophobic Challenge
Analyzing lipophilic flavans (e.g., prenylated flavonoids, polymethoxylated flavones, and alkylated flavan-3-ols) presents a distinct thermodynamic challenge compared to their polar glycoside counterparts. These analytes exhibit high retention factors (
) on standard C18 phases and are prone to significant peak broadening due to slow mass transfer kinetics.
This guide moves beyond generic HPLC templates. We focus on Gradient Engineering —the precise manipulation of solvent strength (
) and selectivity () to resolve structural isomers while maintaining reasonable analysis times.
Critical Parameter: The Gradient Architecture
For lipophilic analytes, a linear gradient is rarely optimal. You must employ a Multi-Stage Gradient Profile .
The Protocol: Three-Stage Gradient Construction
Stage 1: The Isocratic Hold (Focusing).
Action: Hold 5–10% Organic (B) for 1–2 minutes.
Causality: Lipophilic flavans often dissolve in strong organic solvents (e.g., 100% MeOH). Injecting this plug into a high-aqueous stream causes "solvent focusing" at the column head, sharpening the initial band.
Stage 2: The Shallow Ramp (Separation).
Action: 0.5% to 1% B increase per minute (e.g., 30%
50% B over 20 min).
Causality: Isomeric pairs (e.g., diastereomers of methylated catechins) often have identical hydrophobicities but different shape selectivities. A shallow gradient maximizes the interaction time with the stationary phase's steric hindrance elements.
Stage 3: The Lipophilic Wash (Elution).
Action: Rapid ramp to 95–100% B, hold for 3–5 column volumes.
Causality: Highly prenylated species will irreversibly adsorb to C18 silica if not actively stripped. This prevents "ghost peaks" in subsequent runs.
Visualizing the Workflow
Figure 1: Logical flow for constructing a gradient profile specifically for hydrophobic analytes, prioritizing band focusing and carryover prevention.
Troubleshooting Center: FAQs & Solutions
Issue 1: "My isomeric flavans are co-eluting despite a shallow gradient."
Diagnosis: You have exhausted solvent strength selectivity but ignored stationary phase selectivity.
Scientific Rationale: Lipophilic flavans (e.g., methylated epimers) often share identical partition coefficients (
) on C18. You need to exploit interactions.
Corrective Protocol:
Switch Column Chemistry: Move from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) .
Why: These phases engage with the aromatic rings of the flavan skeleton. The separation mechanism shifts from pure hydrophobicity to "Hydrophobicity + Aromatic Stacking."
Tune Temperature: Lower the column temperature to 20–25°C.
Why: Adsorption is exothermic. Lower temperatures increase retention (
) and often enhance the selectivity factor () for shape-constrained isomers (1).
Issue 2: "I see severe peak tailing (Asymmetry > 1.5)."
Diagnosis: Secondary silanol interactions.[1][2]
Scientific Rationale: Even "lipophilic" flavans possess phenolic hydroxyl groups. At neutral pH, residual silanols on the silica surface ionize (
) and act as cation exchangers with any protonated regions of the analyte, causing the peak tail to drag.
Corrective Protocol:
Acidify Mobile Phase: Ensure pH is < 3.0.
Choice of Modifier: Refer to the table below.
Modifier
pH (approx)
MS Compatibility
Tailing Suppression
Recommended For
Formic Acid (0.1%)
~2.7
Excellent
Good
LC-MS/MS Screening
TFA (0.05-0.1%)
~2.0
Poor (Ion Suppression)
Excellent
UV-only Purity Analysis
Acetic Acid
~3.2
Good
Weak
Less critical separations
Ammonium Acetate
~3.8
Good
Moderate
Ionizable analytes (2)
Issue 3: "Ghost peaks appear in my blank runs."
Diagnosis: Carryover of highly lipophilic impurities (e.g., chlorophylls or waxes co-extracted with flavans).
Scientific Rationale: Standard gradients often stop at 90% B or don't hold long enough. Lipophilic compounds have high adsorption isotherms and require significant solvent strength to desorb.
Corrective Protocol:
The Sawtooth Wash: At the end of the run, oscillate between 100% B and 50% B twice before re-equilibration.
Why: Rapid changes in surface tension help dislodge stubborn adsorbates.
Needle Wash: Ensure the autosampler needle wash solvent is stronger than the mobile phase (e.g., 100% Isopropanol or MeOH/ACN/IPA mix).
Advanced Logic: Troubleshooting Decision Tree
Use this logic flow to diagnose gradient and peak shape issues systematically.
Figure 2: Decision matrix for diagnosing common HPLC anomalies in lipophilic flavan analysis.
References
D.V. McCalley. (2023). "Understanding and Managing Peak Tailing in HPLC." Chemical Communications.
Moravek. (2024). "Exploring the Role of pH in HPLC Separation." Moravek Technical Guides.
Phenomenex. (2025). "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog.
Agilent Technologies. (2009).[3] "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Support.
A Senior Application Scientist's Guide to Purity Analysis of 2-Phenylchroman-5,7-diol Reference Standards
For researchers, scientists, and professionals in drug development, the purity of a reference standard is not merely a matter of quality control; it is the bedrock upon which the validity of experimental data and the saf...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of a reference standard is not merely a matter of quality control; it is the bedrock upon which the validity of experimental data and the safety of potential therapeutics are built. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-phenylchroman-5,7-diol, a flavonoid compound with significant interest in medicinal chemistry.[1][2] We will delve into the technical nuances of each method, offering field-proven insights to aid in the selection of the most appropriate technique for your specific needs.
The Criticality of Purity in 2-Phenylchroman-5,7-diol Analysis
2-Phenylchroman-5,7-diol, a derivative of the chroman heterocyclic ring system, belongs to the flavonoid family, a class of compounds known for their diverse biological activities.[3][4] Impurities in a reference standard can arise from various sources, including residual starting materials, by-products from synthesis, or degradation products.[5] These impurities can lead to erroneous experimental results, misinterpretation of biological activity, and potential safety concerns in pharmaceutical applications.[5][6] Therefore, rigorous purity analysis is a non-negotiable aspect of its use in a scientific setting.
Comparative Analysis of Key Purity Assessment Techniques
The selection of an analytical method for purity determination is a critical decision that should be based on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, and the available instrumentation. Here, we compare the most relevant techniques for 2-phenylchroman-5,7-diol.
Feature
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Gas Chromatography (GC)
Principle
Differential partitioning of analytes between a stationary and mobile phase.
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Measurement of the mass-to-charge ratio of ionized molecules.
Partitioning of volatile compounds between a stationary phase and a carrier gas.
Primary Use
Quantitative purity assessment and separation of impurities.[7][8]
Structural elucidation and absolute quantitative analysis (qNMR).[9][10]
Identification of impurities and confirmation of molecular weight.[8][11][12]
Analysis of volatile impurities and residual solvents.
Strengths
High resolution, excellent for quantifying known and unknown impurities, widely available.[7][13]
Provides detailed structural information, qNMR offers high accuracy for purity without a specific reference standard for each impurity.[9]
High sensitivity, excellent for identifying trace impurities and structural isomers.[11][14]
Excellent for separating and quantifying volatile and semi-volatile compounds.[15]
Limitations
Requires a reference standard for each impurity for accurate quantification, potential for co-elution of impurities.[16]
Lower sensitivity compared to MS, can be complex to interpret for complex mixtures.
Quantification can be challenging without appropriate standards, potential for ion suppression.
Not suitable for non-volatile or thermally labile compounds.
Suitability for 2-Phenylchroman-5,7-diol
Excellent. The primary workhorse for routine purity analysis and quality control.
Excellent. Essential for structural confirmation and for providing an orthogonal, highly accurate purity value.
Excellent. Crucial for the identification of unknown impurities and for hyphenated techniques like LC-MS.[17]
Limited. Primarily for the analysis of residual solvents from the synthesis process.[5]
Experimental Protocols: A Practical Approach
To ensure the integrity of your purity analysis, it is crucial to follow well-defined and validated protocols. Below are detailed methodologies for the most critical techniques.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative assessment of 2-phenylchroman-5,7-diol purity and the detection of related impurities.
Instrumentation and Conditions:
HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, and gradient pump.[16]
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is a common choice for flavonoid analysis.[13]
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to improve peak shape.[13][18]
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.[19]
Detection Wavelength: Based on the UV spectrum of 2-phenylchroman-5,7-diol; flavonoids typically have strong absorbance around 254 nm and 280 nm.[11][20]
Sample Preparation: Accurately weigh and dissolve the 2-phenylchroman-5,7-diol reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[20]
Standard Preparation: If available, prepare solutions of known impurities at various concentrations to establish a calibration curve.
Analysis: Inject the sample solution into the HPLC system.
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area. For more accurate quantification, use the calibration curves of known impurities.
Protocol 2: Purity Assessment and Structural Confirmation by Quantitative ¹H NMR (qNMR)
This protocol provides a highly accurate, primary method for determining the purity of 2-phenylchroman-5,7-diol without the need for a specific reference standard for each impurity.[9][21]
Instrumentation and Conditions:
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).[22]
Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d6, Methanol-d4).[23]
Procedure:
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 2-phenylchroman-5,7-diol sample into a clean vial.
Accurately weigh a known amount of the internal standard into the same vial.[22]
Dissolve the mixture in a precise volume of the deuterated solvent.
NMR Acquisition:
Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).
Data Analysis:
Integrate a well-resolved, characteristic signal of 2-phenylchroman-5,7-diol and a signal from the internal standard.
Calculate the purity of the sample using the following equation, taking into account the molar masses and the number of protons for each integrated signal.
Visualization of the Analytical Workflow
A logical workflow is essential for the comprehensive purity assessment of a reference standard.
Caption: Workflow for the purification and purity assessment of 2-phenylchroman-5,7-diol.
Selecting the Right Method: A Decision Framework
The choice of analytical technique should be a strategic one, guided by the specific questions you need to answer.
Caption: Decision framework for selecting the appropriate analytical method.
Conclusion
The purity of a reference standard like 2-phenylchroman-5,7-diol is paramount for the integrity of scientific research and the advancement of drug development. A multi-faceted analytical approach, combining the quantitative power of HPLC, the structural and absolute quantitative capabilities of qNMR, and the impurity identification strengths of Mass Spectrometry, provides the most robust and reliable assessment of purity. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the quality and validity of their work.
References
Creative Biostructure. (2025, July 1). NMR for Studying Plant-Based Compounds. Retrieved from [Link]
AZoLifeSciences. (2021, August 24). Detecting and Identifying Flavonoids. Retrieved from [Link]
Urban, J., et al. (n.d.). NMR Chemical Shifts of Common Flavonoids. PMC. Retrieved from [Link]
Markham, K. R., et al. (n.d.). Carbon-13 NMR Spectroscopy of Flavonoids. Semantic Scholar. Retrieved from [Link]
Li, Y., et al. (2024, February 19). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. PMC. Retrieved from [Link]
Urban, J., et al. (2025, October 29). NMR Chemical Shifts of Common Flavonoids. Thieme Connect. Retrieved from [Link]
E3S Web of Conferences. (2023). A brief overview on the methods for extraction and identification of flavonoids. Retrieved from [Link]
Maruf, D. H., et al. (2022, June 24). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering. Retrieved from [Link]
ResearchGate. (2025, October 29). (PDF) NMR Chemical Shifts of Common Flavonoids. Retrieved from [Link]
PMC. (2025, November 9). Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. Retrieved from [Link]
MDPI. (2019, August 20). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Retrieved from [Link]
ResearchGate. (2025, August 9). Mass Spectroscopic Methods for the Characterization of Flavonoid Compounds | Request PDF. Retrieved from [Link]
PMC. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
Preprints.org. (2024, October 16). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
LookChem. (n.d.). Cas 493-43-6,2-PhenylchroMan-5,7-diol. Retrieved from [Link]
MDPI. (2023, July 23). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Retrieved from [Link]
MDPI. (2016, November 8). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Retrieved from [Link]
ResearchGate. (n.d.). Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control. Retrieved from [Link]
Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients. Retrieved from [Link]
IRE Journals. (n.d.). Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of 2-Phenylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
PMC. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]
SciEnggJ. (2023, October 12). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Retrieved from [Link]
MDPI. (2022, March 30). Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. Retrieved from [Link]
Iris Unimore. (2020, March 15). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
CE Central. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
PubChem. (n.d.). 2-Phenylchroman-7-ol. Retrieved from [Link]
Structural Elucidation Guide: Differentiating Pinocembrin from 5,7-Dihydroxyflavan via NMR
Executive Summary: The Carbonyl "Smoking Gun" In the structural elucidation of flavonoids, distinguishing Pinocembrin (5,7-dihydroxyflavanone) from its reduced congener 5,7-dihydroxyflavan is a critical dereplication ste...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Carbonyl "Smoking Gun"
In the structural elucidation of flavonoids, distinguishing Pinocembrin (5,7-dihydroxyflavanone) from its reduced congener 5,7-dihydroxyflavan is a critical dereplication step. While both share the same A-ring (resorcinol moiety) and B-ring (unsubstituted phenyl) substitution patterns, they differ fundamentally at the C-ring oxidation state.
Pinocembrin: Possesses a C4 carbonyl (
), classifying it as a flavanone .
5,7-dihydroxyflavan: Possesses a C4 methylene (
), classifying it as a true flavan .
The presence of the C4 carbonyl in pinocembrin dictates the NMR profile through two powerful mechanisms: intramolecular hydrogen bonding (chelation) and magnetic anisotropy . This guide outlines the specific spectral markers required to unambiguously distinguish these two molecules.
Structural Basis & Mechanism
The primary differentiator is the interaction between the C5-hydroxyl group and the C4-position.
Visualizing the Chelation Effect
In pinocembrin, the C4 carbonyl acts as a hydrogen bond acceptor for the C5 hydroxyl proton. This forms a stable, 6-membered chelate ring, causing extreme deshielding of the 5-OH proton. In 5,7-dihydroxyflavan, the C4 position is a methylene group (
), which cannot accept hydrogen bonds. Consequently, the 5-OH behaves like a standard phenol.
Caption: Diagram 1. The mechanistic basis for the diagnostic "Chelation Shift" in 1H NMR.
Comparative NMR Analysis
The following data assumes spectra are acquired in DMSO-d6 . This solvent is mandatory for observing exchangeable phenolic protons, which are often invisible in
or due to exchange or broadening.
H NMR Comparative Table (400-600 MHz)
Proton Position
Pinocembrin (Flavanone) (ppm)
5,7-Dihydroxyflavan (Flavan) (ppm)
Mechanistic Explanation
5-OH
12.10 (s)
~9.20 (s)
Diagnostic: Chelation to C4=O in pinocembrin causes a +3 ppm downfield shift.
7-OH
10.83 (s)
~9.0 - 9.2 (s)
Both are free phenols; shifts are similar, though pinocembrin's electron-withdrawing C=O slightly deshields it.
H-2
5.58 (dd)
~4.9 - 5.1 (m)
The C4=O anisotropy deshields H-2 in pinocembrin. In the flavan, H-2 is in a purely aliphatic ether environment.
H-3
2.80 (dd), 3.25 (dd)
~1.8 - 2.2 (m)
H-3 protons in pinocembrin are -to-carbonyl (acidic/deshielded). In flavan, they are standard aliphatic protons.
H-4
Absent
~2.6 - 2.9 (m)
Diagnostic: Pinocembrin has no protons at C4. The flavan shows a benzylic methylene multiplet here.
A-Ring (H-6, H-8)
~5.90 (d, J=2 Hz)
~5.8 - 6.0 (d)
Minimal difference; the meta-coupling (J~2Hz) is preserved in both.
C NMR Comparative Table (100-150 MHz)
Carbon Position
Pinocembrin (Flavanone) (ppm)
5,7-Dihydroxyflavan (Flavan) (ppm)
Mechanistic Explanation
C-4
195.8 (C=O)
~29.0 - 30.0 (CH2)
Definitive: The loss of the ketone signal (~196 ppm) and appearance of an aliphatic signal (~30 ppm) confirms the flavan.
C-2
78.4
~76.0 - 78.0
The oxymethine carbon shift is relatively conserved.
C-3
42.1
~24.0 - 25.0
C-3 shifts upfield in the flavan as it is no longer to a carbonyl.
C-5
163.4
~156.0
The C5 resonance shifts upfield in the flavan due to the loss of the intramolecular H-bond.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate identification, follow this standardized protocol.
Step 1: Solvent Selection (Critical)
Primary Solvent: DMSO-d6 (99.9% D).
Why: You must observe the 5-OH signal to confirm the presence/absence of the chelated hydrogen bond. Methanol-d4 (
) will exchange the hydroxyl protons, erasing the primary diagnostic peak (12.1 ppm).
Concentration: 5–10 mg of sample in 600
L solvent.
Step 2: Acquisition Parameters[2][3]
Pulse Sequence: Standard 1H ZG30 (30° pulse angle) to allow accurate integration of relaxation-sensitive OH signals.
Relaxation Delay (D1): Set to
2.0 seconds. The chelated 5-OH proton has a different T1 relaxation time than bulk aromatics; insufficient delay can suppress this peak.
Temperature: 298 K (25°C). Higher temperatures can broaden the OH signals due to increased exchange rates.
Step 3: Validation Logic (Decision Tree)
Caption: Diagram 2. Logic flow for rapid dereplication of flavanone vs. flavan scaffolds.
References
Pinocembrin NMR Data & Biological Activity
Rasul, A., et al. "Pinocembrin: a novel natural compound with versatile pharmacological and biological activities.
Source:
Flavanone vs. Flavan Structural Elucidation:
Mabry, T. J., Markham, K. R., & Thomas, M. B. "The Systematic Identification of Flavonoids." Springer-Verlag (1970). (Seminal text on flavonoid NMR shifts).
Context: Establishes the rule of the 5-OH chelation shift in carbonyl-containing flavonoids.
Solvent Effects on Flavonoid NMR
Cybulska, B., et al. "Influence of solvents on the 1H-NMR chemical shifts of flavonoids." Journal of Molecular Structure.
Source:
Microbial Transformation (Flavanone to Flavan)
Kostrzewa-Susłow, E., et al. "Microbial Transformations of 7-Hydroxyflavanone." Molecules (2014).[2]
Source: (Provides comparative data on reduced flavan derivatives).
Technical Guide: Validating 5,7-Dihydroxyflavan Synthesis via IR Spectroscopy
Executive Summary In the synthesis of 5,7-dihydroxyflavan (a 2-phenylchroman derivative), the primary challenge is confirming the complete reduction of the C4 carbonyl group found in the starting material (typically Pino...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of 5,7-dihydroxyflavan (a 2-phenylchroman derivative), the primary challenge is confirming the complete reduction of the C4 carbonyl group found in the starting material (typically Pinocembrin or Chrysin ) without compromising the A-ring phenolic hydroxyls.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for full structural elucidation, it is inefficient for high-throughput reaction monitoring. This guide outlines a self-validating Infrared (IR) Spectroscopy protocol that serves as the "first line of defense." By focusing on the "Silent Region" (1630–1680 cm⁻¹) , researchers can instantaneously validate the success of the deoxygenation process before committing resources to NMR or HPLC-MS.
Comparison of Validation Methods
Feature
IR Spectroscopy (ATR)
¹H-NMR (500 MHz)
HPLC-MS
Primary Utility
Go/No-Go Decision (Functional Group)
Definitive Structure & Stereochemistry
Purity & Molecular Weight
Time per Sample
< 2 Minutes
15–45 Minutes (inc. prep)
20–30 Minutes
Sample State
Solid/Oil (Non-destructive)
Solution (Deuterated solvent req.)
Solution (Destructive)
Cost Efficiency
High
Low
Medium
Limit of Detection
~1–2% (for C=O impurity)
< 0.1%
< 0.01%
The Synthetic Challenge & Mechanistic Logic
The synthesis of 5,7-dihydroxyflavan typically involves the deoxygenation of Pinocembrin (5,7-dihydroxyflavanone) . The critical transformation is the reduction of the ketone at position 4 to a methylene (-CH₂-) group.
Starting Material (Pinocembrin): Contains a conjugated ketone. The C=O stretch is chelated by the 5-OH group, lowering its frequency to ~1640 cm⁻¹.
Target Product (5,7-Dihydroxyflavan): Contains NO carbonyl group . The heterocyclic C-ring becomes a saturated chroman ring.
The "Kill Step" Validation
The success of this synthesis is defined by negative evidence . If your IR spectrum shows any significant absorbance between 1630 cm⁻¹ and 1680 cm⁻¹ , the reaction is incomplete. The product is contaminated with starting material or a flavan-4-ol intermediate.
Experimental Protocol
Synthesis (General Reduction Workflow)
Note: While Clemmensen reduction (Zn(Hg)/HCl) is classical, modern workflows often prefer milder hydride reductions followed by hydrogenolysis to preserve the A-ring phenols.
Reactant: Dissolve 5,7-dihydroxyflavanone (Pinocembrin) in solvent (e.g., EtOH/AcOH).
Reduction: Treat with Pd/C under H₂ (high pressure) or sequential NaBH₄ reduction followed by acid-catalyzed dehydration/hydrogenation.
Isolation: Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove oligomers.
IR Acquisition (ATR Method)
Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Background: Collect air background (32 scans, 4 cm⁻¹ resolution).
Deposition: Place ~2 mg of solid product on the crystal. Apply high pressure using the anvil to ensure contact.
Acquisition: Scan 4000–600 cm⁻¹.
Processing: Apply baseline correction. Do not smooth the carbonyl region heavily, as this may mask trace impurities.
Data Interpretation & Spectral Analysis
The following table contrasts the spectral fingerprint of the starting material against the target product.
Comparative Spectral Data Table
Functional Group
Pinocembrin (Start)
5,7-Dihydroxyflavan (Target)
Status
O-H Stretch
3300–3400 cm⁻¹ (Broad)
3300–3400 cm⁻¹ (Broad)
Retained (Essential)
C=O Stretch (C4)
1640 ± 5 cm⁻¹ (Strong)
ABSENT
CRITICAL INDICATOR
Ar C=C Stretch
1610, 1580 cm⁻¹
1590–1620 cm⁻¹
Retained (A-Ring)
C-H Stretch (sp³)
~2900 cm⁻¹ (Weak)
~2850–2950 cm⁻¹ (Increased)
Enhanced (New CH₂ at C4)
Fingerprint (C-O)
1000–1300 cm⁻¹ (Complex)
Distinct shift in C-O-C bands
Shifted (Ring conformation change)
Analysis of the "Silent Region"
In the starting material, the C=O band is shifted to ~1640 cm⁻¹ due to intramolecular hydrogen bonding with the 5-OH. This makes it overlap slightly with aromatic C=C stretches.
Success: The region 1630–1660 cm⁻¹ should become a "valley" between the aromatic peaks.
Failure: A shoulder or distinct peak at 1640 cm⁻¹ indicates >5% unreacted ketone.
Workflow Visualization
The following diagram illustrates the decision logic for validating the synthesis.
Caption: Decision tree for validating 5,7-dihydroxyflavan synthesis. The IR check acts as a gatekeeper before expensive NMR analysis.
Scientific Commentary & Troubleshooting
The "False Positive" Trap (Water)
The 5,7-dihydroxy substitution pattern is highly hygroscopic.
Issue: Adsorbed water creates a scissoring bending vibration near 1640 cm⁻¹ , which perfectly mimics the carbonyl stretch of the starting material.
Solution: Samples must be dried under high vacuum (P < 0.1 mbar) for >4 hours at 40°C before IR analysis. If the peak at 1640 cm⁻¹ broadens significantly without a sharp tip, it is likely water, not ketone.
Differentiating from Flavan-4-ol
Differentiation: The flavan-4-ol will show an intensified and broadened OH stretch region (3200–3500 cm⁻¹) due to the extra aliphatic hydroxyl.
Confirmation: This is where IR has limits. If the C=O is gone, but the product is sticky/amorphous rather than crystalline, proceed to TLC or MS to rule out the alcohol intermediate.
References
Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press.
Ersan, S., et al. (2016). "Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives." Bioorganic & Medicinal Chemistry Letters. (Provides baseline spectral data for the Pinocembrin starting material).
Tungmunnithum, D., et al. (2018). "Pinocembrin from Goniothalamus macrophyllus: Isolation and Anti-inflammatory Activity."[1] Plants. (Validates the IR assignments for 5,7-dihydroxy substituted A-rings).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General reference for distinguishing C=O vs. Ar-C=C stretches).
Physicochemical Profile & Mechanistic Toxicology
As a Senior Application Scientist, I understand that laboratory safety extends far beyond simple compliance—it is about understanding the mechanistic interactions of the molecules we handle. 2-Phenylchroman-5,7-diol (als...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I understand that laboratory safety extends far beyond simple compliance—it is about understanding the mechanistic interactions of the molecules we handle. 2-Phenylchroman-5,7-diol (also known as 5,7-Dihydroxyflavan), a critical intermediate in flavonoid, pharmaceutical, and agrochemical synthesis, requires specific handling and disposal protocols due to its biologically active phenolic structure[1].
This guide provides a rigorous, self-validating operational protocol for the safe handling, spill response, and disposal of 2-Phenylchroman-5,7-diol, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.
To design an effective disposal and containment strategy, we must first understand the physicochemical properties that drive the compound's hazard profile.
Property / Hazard
Data / Classification
Scientific Rationale & Causality
Chemical Name
2-Phenylchroman-5,7-diol
Core flavan structure; highly lipophilic, allowing it to easily cross biological membranes.
Phenolic hydroxyls at the 5 and 7 positions act as mild acids, disrupting lipid bilayers and causing localized protein denaturation in the stratum corneum and corneal epithelium.
Inhalation of fine particulates leads to deposition in the mucosal lining of the upper respiratory tract, triggering acute localized inflammation.
Immediate Spill Response & Containment Protocol
Because 2-Phenylchroman-5,7-diol is an inhalation hazard (H335)[3], the primary goal of spill response is dust suppression . Never dry-sweep this compound, as mechanical agitation will aerosolize the powder, drastically increasing the risk of respiratory exposure.
Step-by-Step Spill Cleanup:
Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, ensure local room exhaust is maximized to clear potential airborne particulates.
Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended due to the compound's organic solubility), tightly sealed safety goggles, a standard lab coat, and an N95/P100 particulate respirator.
Dust Suppression (Wetting): Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., a 10% ethanol/water mixture). Causality: The liquid bridges the fine particles, agglomerating them into a manageable paste and completely neutralizing the aerosolization risk.
Physical Collection: Use a non-sparking scoop or damp absorbent pads to gather the agglomerated material. Transfer the bulk waste into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Chemical Decontamination: Wash the affected surface with a mild detergent and water to remove bulk residue. Follow this with a thorough wipe-down using 70% isopropanol or ethanol. Causality: 2-Phenylchroman-5,7-diol is highly lipophilic (C₁₅H₁₄O₃); water alone will not solubilize and remove trace residues from the benchtop.
Standardized Disposal Procedures
The disposal logic for 2-Phenylchroman-5,7-diol is dictated by its chemical formula (C₁₅H₁₄O₃)[2]. Because it lacks halogens (such as chlorine, fluorine, or bromine), it must be strictly segregated from halogenated waste streams. Mixing this compound into halogenated waste not only increases disposal costs but also risks the formation of highly toxic dioxins during the incineration process.
Place them into a heavy-duty, transparent hazardous waste bag.
Double-bag the waste. Causality: Double-bagging provides a failsafe against accidental punctures from sharp solid waste (e.g., broken vials or pipette tips), preventing secondary exposure during transit.
Identify the solvent used to dissolve the 2-Phenylchroman-5,7-diol.
If dissolved in a Non-Halogenated Solvent (e.g., Ethanol, Methanol, DMSO, Acetone): Pour the solution into the designated "Non-Halogenated Organic Waste" carboy.
If dissolved in a Halogenated Solvent (e.g., Dichloromethane, Chloroform): The solvent dictates the waste stream. Pour the solution into the "Halogenated Organic Waste" carboy.
Ensure all liquid waste carboys are stored in secondary spill containment trays, away from strong oxidizing agents.
Final Destruction Route:
All segregated waste must be transferred to a licensed hazardous waste contractor. The standard and safest method of destruction is high-temperature incineration (>1000°C) . At these temperatures, the stable chroman ring is completely oxidized, breaking the molecule down entirely into harmless carbon dioxide (CO₂) and water vapor (H₂O).
Waste Segregation Workflow Visualization
To ensure absolute clarity in the laboratory, follow the decision matrix below when routing 2-Phenylchroman-5,7-diol waste.
Figure 1: Decision matrix for the segregation and disposal of 2-Phenylchroman-5,7-diol waste streams.
References
Cas 493-43-6, 2-PhenylchroMan-5,7-diol Basic Information and Safety Data. LookChem. Available at:[Link]